4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine
Description
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Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-iodopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCDMDOTQHPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725572 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-09-8 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies, the pyrrolo[2,3-d]pyrimidine core structure is of paramount importance.[1][2] This heterocyclic system is the central scaffold for numerous kinase inhibitors, including approved drugs such as Tofacitinib and Ruxolitinib, which are used to treat conditions like rheumatoid arthritis and myelofibrosis.[3][4] The functionalized derivative, this compound, represents a key intermediate in the synthesis of these complex pharmaceutical molecules.[1][5]
The strategic placement of three distinct functional groups—a reactive chloro group at the 4-position, an iodo group at the 6-position, and a phenylsulfonyl protecting group on the pyrrole nitrogen—provides medicinal chemists with a versatile platform for sequential and regioselective modifications. The presence of both chlorine and iodine allows for differential reactivity in cross-coupling reactions, such as Suzuki couplings, enabling the precise construction of complex target molecules.[1][6]
This technical guide provides a comprehensive overview of a robust and validated synthetic pathway to this compound. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a logical workflow grounded in established chemical principles.
Overall Synthetic Strategy
The synthesis is logically structured as a three-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The pathway is designed to first install the key reactive group at the 4-position, then protect the pyrrole nitrogen to prevent side reactions and influence regioselectivity, and finally, introduce the iodo group at the C6 position of the electron-rich pyrrole ring.
Caption: High-level overview of the three-step synthetic pathway.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
The initial step involves the conversion of the 4-oxo group of 7H-pyrrolo[2,3-d]pyrimidin-4-one into a 4-chloro group. This transformation is crucial as the chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[7]
Causality and Experimental Rationale:
Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination.[8][9] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A common challenge in this reaction is the hydrolysis of the product back to the starting material during the aqueous workup, as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sensitive to moisture, acids, and bases.[8]
To mitigate this, several precautions are essential:
-
Use of a Base: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction, preventing potential side reactions and degradation.[8]
-
Removal of Excess POCl₃: Before quenching, excess POCl₃ should be removed by distillation under reduced pressure. This minimizes the exothermicity of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.[8]
-
Controlled Quenching: The reaction mixture should be quenched by slowly adding it to crushed ice (a "reverse quench") to control the exothermic reaction.[8]
-
pH Control: Neutralization should be performed with a weak base, such as sodium bicarbonate, to a pH of 7-8, avoiding strong bases like NaOH which can accelerate product hydrolysis.[8]
Detailed Experimental Protocol:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Add toluene as a solvent, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).[8]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.[8]
-
After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and remove excess POCl₃ via distillation under reduced pressure.[8]
-
Carefully and slowly pour the concentrated reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous slurry to pH 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from toluene to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[9]
Step 2: N-Phenylsulfonylation of Intermediate 1
With the 4-chloro group installed, the next step is to protect the nitrogen of the pyrrole ring. A phenylsulfonyl group is an excellent choice as it is robust enough to withstand subsequent reaction conditions and can be removed later if necessary.[10] More importantly, it serves as an electron-withdrawing group, which deactivates the pyrrole ring slightly, allowing for more controlled and regioselective electrophilic substitution in the next step.
Causality and Experimental Rationale:
The reaction is a standard N-sulfonylation. Benzenesulfonyl chloride is used as the sulfonylating agent. A base is required to deprotonate the pyrrole nitrogen, forming a more nucleophilic anion that attacks the electrophilic sulfur atom of the sulfonyl chloride. Potassium carbonate is a suitable base for this transformation. A phase-transfer catalyst, such as tetrabutylammonium chloride, can be employed to facilitate the reaction in a biphasic system (e.g., dichloromethane and water), enhancing the reaction rate.[4]
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in dichloromethane.[4]
-
Add benzenesulfonyl chloride (~1.2 equivalents), potassium carbonate (~2 equivalents), tetrabutylammonium chloride (catalytic amount), and water.[4]
-
Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Separate the organic and aqueous phases.
-
Wash the organic phase with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, can be purified by column chromatography or recrystallization.
Step 3: Regioselective Iodination to Yield the Final Product
The final step is the introduction of an iodine atom at the C6 position of the pyrrolo[2,3-d]pyrimidine core. This is an electrophilic aromatic substitution reaction. The iodine atom provides another reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions.
Causality and Experimental Rationale:
The pyrrole ring is inherently electron-rich and susceptible to electrophilic substitution. The phenylsulfonyl protecting group at N7 directs the substitution primarily to the C6 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, making it ideal for this transformation.[11] Anhydrous dimethylformamide (DMF) is a common solvent for this reaction.[11]
Caption: Mechanism of electrophilic iodination using NIS.
Detailed Experimental Protocol:
This protocol is adapted from a similar iodination on the unprotected core.[11]
-
Dissolve 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF in a dry reaction flask under a nitrogen atmosphere.
-
Add N-iodosuccinimide (NIS, ~1.1 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting residue can be purified by silica gel column chromatography to afford the final product, this compound.
Product Characterization and Data
The final product and key intermediates should be characterized using standard analytical techniques (NMR, MS, IR) to confirm their identity and purity.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 |
| 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine | 917830-77-8 | C₁₂H₈ClN₃O₂S | 293.73 |
| This compound | 876343-09-8 | C₁₂H₇ClIN₃O₂S | 419.63[12] |
A typical yield for the iodination of the protected intermediate is high, often exceeding 90%, while the deprotection step to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine proceeds in approximately 77% yield.[10]
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Iodosuccinimide (NIS): Is a skin and eye irritant. Avoid inhalation of dust.
-
Chlorinated Solvents (e.g., Dichloromethane): Are suspected carcinogens. Handle in a well-ventilated area or fume hood.
-
Final Product: The product is classified as harmful if swallowed and causes skin and serious eye irritation.[13] Standard laboratory safety precautions should be followed.
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to this compound, a high-value intermediate for drug discovery. By understanding the rationale behind each step—from the controlled chlorination of the pyrimidinone core to the regioselective iodination of the protected pyrrole—researchers can efficiently produce this versatile scaffold. This intermediate's unique trifunctional nature empowers chemists to develop novel kinase inhibitors and other complex molecular architectures, accelerating the pipeline of next-generation therapeutics.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 13. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a fertile starting point for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine nucleus is a quintessential example of such a scaffold. Its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP), makes it an ideal template for designing competitive inhibitors of a vast and crucial class of enzymes: the protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them a primary focus of drug development efforts.[4][5][6]
This guide delves into the core utility and mechanistic potential of a highly functionalized and strategic intermediate, This compound . While this compound is not an end-product therapeutic, its true value lies in its role as a versatile building block for the synthesis of potent and selective kinase inhibitors.[7][8] We will explore the mechanistic basis for the activity of its derivatives, the rationale behind its chemical design, and the experimental methodologies used to validate the action of the resulting compounds.
The Pyrrolo[2,3-d]pyrimidine Core: An Adenine Bioisostere
The pyrrolo[2,3-d]pyrimidine structure is classified as a 7-deazapurine, meaning it is analogous to the purine ring system of adenine but with the nitrogen atom at position 7 replaced by a carbon atom.[9] This subtle yet significant modification provides a stable and synthetically tractable core that effectively mimics the binding interactions of adenine within the ATP-binding pocket of protein kinases.[1][2][3]
The general mechanism of action for kinase inhibitors derived from this scaffold is ATP-competitive inhibition . Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Pyrrolo[2,3-d]pyrimidine-based inhibitors occupy the same binding site as ATP, preventing the enzyme from accessing its phosphate source and thereby blocking downstream signaling events.[10]
Diagram: ATP-Competitive Inhibition Mechanism
Below is a conceptual workflow illustrating the principle of ATP-competitive inhibition by a pyrrolo[2,3-d]pyrimidine derivative.
Caption: Competitive inhibition at the kinase ATP-binding site.
Deconstructing the Intermediate: this compound
The subject of this guide, with CAS Number 876343-09-8, is a strategically designed molecule intended for facile chemical modification.[8][11] Each of its key functional groups serves a specific purpose in the synthesis of a diverse library of potential kinase inhibitors.
| Functional Group | Position | Role in Synthesis |
| 4-Chloro | Pyrimidine Ring | A reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine-containing side chains, which are crucial for establishing selectivity and potency against specific kinases.[12] |
| 6-Iodo | Pyrrole Ring | An excellent handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This position enables the introduction of aryl or alkyl groups to explore additional binding pockets within the kinase active site. |
| 7-Phenylsulfonyl | Pyrrole Ring | A robust protecting group for the pyrrole nitrogen. It activates the ring system towards certain reactions and can be removed under specific conditions to yield the 7H-pyrrolo[2,3-d]pyrimidine core.[13] |
The differential reactivity of the chloro and iodo groups allows for sequential and controlled functionalization of the scaffold, making this intermediate a powerful tool for structure-activity relationship (SAR) studies.[8]
Prominent Kinase Targets for Pyrrolo[2,3-d]pyrimidine Derivatives
Research has demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can potently inhibit a range of kinases implicated in various diseases.
-
Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) is central to the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors.[4] Dysregulation of this pathway is a key driver of autoimmune diseases and myeloproliferative neoplasms. Several approved drugs, such as Tofacitinib and Ruxolitinib, are built upon the pyrrolo[2,3-d]pyrimidine core.[4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose activating mutations are common in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of mutant EGFR.[14]
-
RET Kinase: Gene fusions and mutations involving the RET (Rearranged during Transfection) proto-oncogene are oncogenic drivers in certain types of thyroid and lung cancers. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors targeting both wild-type and drug-resistant mutant forms of RET.[15]
-
p21-Activated Kinase 4 (PAK4): Overexpression of this serine/threonine kinase is associated with a variety of cancers, where it plays a role in cell growth, proliferation, and apoptosis prevention. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4.[10]
Diagram: The JAK-STAT Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified JAK-STAT pathway, a common target for pyrrolo[2,3-d]pyrimidine-based drugs.
Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.
Experimental Protocols: Synthesis and Validation
The true utility of This compound is demonstrated through its chemical transformations. Below is a representative protocol for the deprotection of the phenylsulfonyl group, a common step in the synthesis of the final active compounds.
Protocol: Removal of the Phenylsulfonyl Protecting Group
This protocol describes the conversion of this compound to 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[13]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
5 M Sodium Hydroxide (NaOH) in Methanol
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Acetonitrile
-
Water
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in THF.
-
Deprotection: Add a solution of 5 M NaOH in methanol (approx. 4-5 eq) to the mixture. Stir at room temperature for 1-2 hours. Causality Note: The strong base cleaves the sulfonyl group from the pyrrole nitrogen.
-
Quenching: Add saturated aqueous NH4Cl solution to neutralize the excess base and quench the reaction.
-
Isolation: Concentrate the mixture in vacuo to remove the organic solvents (THF, methanol). This will cause the product to precipitate.
-
Filtration and Washing: Collect the precipitate by filtration. Wash the solid sequentially with water to remove inorganic salts.
-
Purification: Grind the crude product with boiling acetonitrile. This step removes more soluble impurities, yielding the pure 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a white solid. Self-Validation Note: The purity of the final product can be confirmed by 1H NMR, HPLC, and melting point analysis, which should match literature values.[13]
Conclusion and Future Outlook
This compound is not itself a biologically active agent against a specific disease target. Instead, it represents a cornerstone of synthetic strategy in medicinal chemistry. Its carefully designed structure provides multiple, differentially reactive sites for the construction of complex pyrrolo[2,3-d]pyrimidine derivatives. The resulting compounds are potent ATP-competitive kinase inhibitors with demonstrated success in treating cancers and inflammatory diseases.[4][14][15] The core mechanism of action for this entire class of molecules is the blockade of kinase-mediated signaling pathways. As our understanding of the kinome and its role in disease continues to expand, versatile intermediates like this one will remain indispensable tools for the development of the next generation of targeted therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 12. srinichem.com [srinichem.com]
- 13. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. This pivotal heterocyclic compound serves as a crucial intermediate in the synthesis of a range of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document delves into the nuanced aspects of its molecular structure, reactivity, and role in the construction of complex pharmacologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformations, alongside spectroscopic characterization and safety considerations, are presented to empower researchers in the fields of medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant kinase inhibitors.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3] Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for these conditions.
This compound (a phenylsulfonyl-protected 6-iodo-7-deazapurine) has emerged as a particularly valuable building block for the synthesis of these targeted therapies.[1][4] The strategic placement of chloro and iodo substituents at the 4- and 6-positions, respectively, provides orthogonal reactivity for sequential cross-coupling reactions. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability and modulating the reactivity of the heterocyclic core during synthesis. This guide will explore the chemical intricacies of this key intermediate and its instrumental role in advancing drug discovery programs.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis.
Core Chemical Attributes
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇ClIN₃O₂S | [5][6] |
| Molecular Weight | 419.63 g/mol | [5][6] |
| CAS Number | 876343-09-8 | [5] |
| Appearance | Expected to be a solid | [General knowledge] |
| Purity | Typically ≥97% | [4][5] |
Structural Representation
The structural formula of this compound is presented below, illustrating the key functional groups that dictate its reactivity.
Caption: Chemical structure of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (predicted): The proton NMR spectrum is expected to show signals corresponding to the phenylsulfonyl group (in the aromatic region, ~7.5-8.0 ppm) and a singlet for the C5-proton of the pyrrolo[2,3-d]pyrimidine core.
-
¹³C NMR (predicted): The carbon NMR spectrum will display characteristic signals for the carbons of the pyrrolo[2,3-d]pyrimidine core and the phenylsulfonyl group.
-
Mass Spectrometry (predicted): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (419.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine and iodine.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The key transformations involve the protection of the pyrrole nitrogen followed by regioselective iodination.
Caption: Synthetic workflow for the preparation of the title compound.
Step 1: Protection of the Pyrrole Nitrogen
The initial step involves the protection of the acidic N-H of the pyrrole ring with a phenylsulfonyl group. This is crucial to prevent side reactions in the subsequent iodination step and to modulate the electronic properties of the heterocyclic system.
Experimental Protocol:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane), add a base such as sodium hydride or potassium carbonate.
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Regioselective Iodination
The protected intermediate undergoes regioselective iodination at the C6-position of the pyrrolo[2,3-d]pyrimidine core. This is typically achieved using an electrophilic iodine source.[7]
Experimental Protocol:
-
Dissolve 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).[7]
-
Add N-iodosuccinimide (NIS) to the solution.[7]
-
Stir the reaction mixture at room temperature for a specified period, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product, this compound.[7]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its chloro and iodo substituents, which allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This strategic approach is central to the construction of complex kinase inhibitors.
Caption: Key reactions and transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki Coupling: The iodo group at the C6-position is more reactive than the chloro group at the C4-position in Suzuki cross-coupling reactions. This allows for the selective introduction of aryl or heteroaryl moieties at the C6-position.
-
Sonogashira Coupling: Similar to the Suzuki coupling, the C6-iodo bond is more susceptible to oxidative addition to the palladium catalyst, enabling the selective introduction of alkyne functionalities at this position.[8]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. The chloro group at the C4-position is typically targeted for amination after the C6-position has been functionalized.[9]
Application in the Synthesis of Tofacitinib and Ruxolitinib
This compound is a key precursor in the synthesis of important JAK inhibitors like Tofacitinib and Ruxolitinib.[2][10] The general synthetic strategy involves the sequential functionalization of the pyrrolo[2,3-d]pyrimidine core, followed by the removal of the phenylsulfonyl protecting group.
General Synthetic Scheme:
-
Functionalization at C6: A Suzuki or other cross-coupling reaction is performed to introduce the desired substituent at the C6-position of this compound.
-
Functionalization at C4: A nucleophilic aromatic substitution or a Buchwald-Hartwig amination is then carried out to replace the chloro group at the C4-position with the required amine side chain.
-
Deprotection: The final step involves the removal of the phenylsulfonyl protecting group from the pyrrole nitrogen to yield the target kinase inhibitor.
Safety and Handling
While a specific safety data sheet for this compound is not detailed in the search results, precautions for handling related halogenated heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Ingestion: Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly versatile and strategically important intermediate in modern medicinal chemistry. Its well-defined reactivity, particularly in sequential palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex and potent kinase inhibitors. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers dedicated to the discovery and development of novel therapeutics.
References
- 1. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 3. 876343-10-1|4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 6. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Tofacitinib [cjph.com.cn]
The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the synthesis of a multitude of targeted therapeutics. Delving into its synthesis, structural characteristics, and profound impact on medicinal chemistry, this document serves as a comprehensive resource for professionals in the field of drug discovery. While a definitive crystal structure of the title compound is not publicly available, we present a detailed crystallographic analysis of a closely related analog to elucidate the key structural features of the 7-deazapurine core. Furthermore, we explore the strategic importance of this scaffold in the design of potent kinase inhibitors, with a particular focus on the modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.
Introduction: The Strategic Importance of a Versatile Scaffold
The paradigm of cancer treatment has been revolutionized by the advent of targeted therapies, which selectively inhibit specific molecular pathways driving tumorigenesis. Among the most successful classes of targeted agents are kinase inhibitors, small molecules that block the activity of protein kinases, enzymes that play a central role in cellular signaling. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a privileged structure in the design of these inhibitors, owing to its ability to mimic the purine core of ATP and bind to the kinase active site.
This compound stands out as a critical building block in the synthesis of numerous clinically relevant kinase inhibitors.[1] The strategic placement of reactive handles—a chloro group at the 4-position and an iodo group at the 6-position—provides medicinal chemists with the versatility to introduce diverse functionalities through various cross-coupling reactions. The phenylsulfonyl group at the 7-position serves as a robust protecting group, ensuring regioselective reactions at other positions of the heterocyclic core. This guide will illuminate the synthesis, structural nuances, and the profound impact of this key intermediate on the landscape of modern drug discovery.
Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following protocol is a representative procedure adapted from the literature.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Pyrrole Nitrogen
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a base such as sodium hydride (NaH) portion-wise at 0 °C.
-
After stirring for 30 minutes, add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Iodination of the Pyrrole Ring
-
Dissolve the product from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add a strong base, for instance, n-butyllithium, dropwise.
-
After stirring for 1 hour at -78 °C, add a solution of iodine in THF.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product.
-
Purify the crude product by column chromatography to afford this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇ClIN₃O₂S | [3] |
| Molecular Weight | 419.63 g/mol | [3] |
| Appearance | Solid | [4] |
| CAS Number | 876343-09-8 | [3] |
| SMILES | Clc1ncnc2n(c(I)cc12)S(=O)(=O)c3ccccc3 | [4] |
| InChI | 1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H | [4] |
Crystal Structure Analysis: Insights from a Related Analog
While the single-crystal X-ray structure of this compound has not been reported in the public domain, a detailed analysis of a structurally related compound, (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (CCDC deposition number: 2169282), provides valuable insights into the conformational preferences and intermolecular interactions of the 7-deazapurine core.[5]
The crystal structure of this analog reveals a nearly planar pyrrolo[2,3-d]pyrimidine ring system, a characteristic feature that facilitates π-π stacking interactions in the solid state. The substituents on the pyrimidine and pyrrole rings dictate the overall crystal packing. In the case of the title compound, the bulky and electron-withdrawing phenylsulfonyl group at the 7-position is expected to significantly influence the crystal packing arrangement. It is likely to engage in various non-covalent interactions, including C-H···O and C-H···π interactions, with neighboring molecules.
The presence of the chloro and iodo substituents introduces the possibility of halogen bonding, a directional non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering. These halogen bonds, along with other weak intermolecular forces, would contribute to the overall stability of the crystal lattice. Understanding these potential interactions is critical for predicting the solid-state properties of the title compound and its derivatives, which can have significant implications for their formulation and bioavailability as active pharmaceutical ingredients.
A Versatile Scaffold in Drug Development
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of a diverse array of kinase inhibitors. The chloro and iodo groups serve as orthogonal reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of different substituents at the C4 and C6 positions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity against specific kinase targets.
The phenylsulfonyl group at N7 can be readily removed under basic conditions to provide the free N-H, which can then be further functionalized if desired.[2] This synthetic flexibility has made the title compound an invaluable tool for medicinal chemists in the quest for novel and effective kinase inhibitors.
Targeting Key Signaling Pathways: The JAK-STAT Cascade
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. A prominent example is the Janus Kinase (JAK) family of non-receptor tyrosine kinases, which are key components of the JAK-STAT signaling pathway.[6]
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and immune responses.[7] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.
Pyrrolo[2,3-d]pyrimidine-based inhibitors, synthesized from intermediates like this compound, have been designed to compete with ATP for binding to the active site of JAKs, thereby blocking the downstream signaling cascade.[8][9] This mechanism of action has led to the development of successful drugs for the treatment of rheumatoid arthritis and myelofibrosis.
Representative Kinase Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold
| Inhibitor | Target Kinase(s) | Therapeutic Application |
| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis |
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of rational drug design and the importance of versatile synthetic intermediates. Its unique structural features and chemical reactivity have empowered medicinal chemists to create a new generation of targeted therapies that have significantly improved patient outcomes in oncology and immunology. While the precise solid-state structure of this key intermediate awaits elucidation, the analysis of related analogs provides a solid foundation for understanding its conformational behavior. The continued exploration of the rich chemistry of the 7-deazapurine scaffold, enabled by building blocks like the title compound, promises to yield even more innovative and effective medicines in the years to come.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 4. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 9. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical examination of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in contemporary pharmaceutical synthesis, particularly in the development of kinase inhibitors.[1] While specific experimental data for this molecule is not extensively published, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for its handling and use. We present predicted solubility characteristics, discuss likely stability profiles based on its functional groups, and provide detailed, field-proven protocols for experimentally determining its thermodynamic solubility and conducting comprehensive forced degradation studies in line with ICH guidelines. The methodologies are designed to be self-validating, ensuring researchers can generate reliable data for process development, formulation, and regulatory submissions.
Introduction and Compound Overview
This compound is a complex heterocyclic compound built upon the 7-deazapurine scaffold.[2] Its structure is characterized by three key features that dictate its reactivity and physical properties: a pyrrolo[2,3-d]pyrimidine core, halogen substitutions at positions 4 (chloro) and 6 (iodo), and a phenylsulfonyl protecting group on the pyrrole nitrogen. This combination makes it a versatile and highly valuable building block in medicinal chemistry.[1]
The phenylsulfonyl group serves as an electron-withdrawing activating group, which can be crucial for directing subsequent synthetic steps. However, its presence also significantly influences the molecule's solubility and stability, necessitating a clear understanding for effective process control. Synthesis routes often involve the removal of this protecting group under basic conditions.[3] This guide serves as a foundational resource for scientists working with this intermediate, providing both theoretical grounding and practical methodologies.
Physicochemical and Structural Properties
A summary of the core physicochemical properties, compiled from various chemical suppliers and databases, is presented below.
| Property | Value | Source(s) |
| CAS Number | 876343-09-8 | [4] |
| Molecular Formula | C₁₂H₇ClIN₃O₂S | [5] |
| Molecular Weight | 419.63 g/mol | [5] |
| Appearance | Solid (reported as white to off-white crystalline solid for related compounds) | [6] |
| IUPAC Name | 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | [4] |
| SMILES String | Clc1ncnc2n(c(I)cc12)S(=O)(=O)c3ccccc3 | [5] |
| InChI Key | PEVCDMDOTQHPPL-UHFFFAOYSA-N | [5] |
Solubility Profile: Predictions and Experimental Determination
Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data from the parent scaffold, a qualitative solubility profile can be predicted. The large, nonpolar phenylsulfonyl group and halogen atoms suggest poor aqueous solubility, while the heterocyclic core provides some polarity.
Predicted Qualitative Solubility
The compound is expected to be most soluble in polar aprotic organic solvents and sparingly soluble in nonpolar solvents and water.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | High dipole moment effectively solvates the polar heterocyclic regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately Soluble | Common solvents for reactions involving this class of compounds.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Effective at dissolving nonpolar to moderately polar organic compounds. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | The parent scaffold shows some solubility, but the bulky nonpolar groups may reduce affinity.[6][7] |
| Nonpolar Aprotic | Hexanes, Toluene | Poorly Soluble | Insufficient polarity to effectively solvate the molecule. |
| Aqueous | Water, Buffered Solutions (pH 7.4) | Insoluble | The hydrophobic character of the phenylsulfonyl, chloro, and iodo groups dominates.[6][7] |
Experimental Workflow for Thermodynamic Solubility Determination
To generate reliable, quantitative solubility data, a thermodynamic (equilibrium) solubility experiment is required. The following protocol provides a robust method for this determination. The causality behind this workflow is to ensure that the solution has reached true equilibrium, avoiding the misleadingly high values often obtained from kinetic solubility assays.
Caption: Workflow for determining thermodynamic solubility.
Protocol 3.2.1: Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 5-10 mg) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to prevent artificially high results from suspended solids.
-
Quantification: Prepare a dilution series from the filtered supernatant using a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the compound using a validated HPLC-UV method against a calibration curve prepared from a known stock solution.
-
Calculation: Report the solubility in mg/mL or mol/L.
Chemical Stability: Forced Degradation Analysis
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify potential degradation products and establish degradation pathways.[8][9]
Predicted Stability Profile
The structure of this compound contains several functional groups susceptible to degradation:
-
N-Sulfonyl Bond: The phenylsulfonyl group is a known protecting group that is labile to basic conditions.[3] Therefore, significant degradation is expected under basic hydrolysis, yielding 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
-
C-Cl Bond: The chloro substituent at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution. It is expected to be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding a hydroxylated species.
-
Pyrrolo[2,3-d]pyrimidine Core: The core ring system itself can be unstable under harsh conditions. Studies on related heterocyclic systems show lability in strongly acidic and alkaline media.[6][10]
-
Photostability: Many complex aromatic systems are sensitive to light. Photodegradation is a possibility and should be evaluated.[10]
Experimental Workflow for Forced Degradation
A systematic approach is required to evaluate stability under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating without degrading the molecule so extensively that secondary and tertiary degradants complicate analysis.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 4.2.1: Forced Degradation Study
This protocol outlines a standard approach for stress testing. A validated, stability-indicating HPLC method (typically with a photodiode array detector, DAD) is required before starting.
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature (hydrolysis is expected to be rapid) and sample at shorter time points (e.g., 5, 30, 60 minutes).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and sample at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation:
-
Solution: Store the stock solution at an elevated temperature (e.g., 80 °C).
-
Solid: Store the solid compound in a vial at the same temperature. Sample by dissolving a weighed amount at each time point.
-
-
Photostability: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all stressed samples, along with an unstressed control (time zero), using the stability-indicating HPLC method.
-
Use a DAD to check for peak purity of the parent compound and to obtain UV spectra of any degradation products.
-
Calculate the percentage of degradation and perform a mass balance calculation to account for all components.
-
Recommendations for Handling and Storage
Based on the predicted stability profile:
-
Storage: The solid compound should be stored in a cool, dry, and dark place, away from strong bases and reactive chemicals.[6][11]
-
Handling: When preparing solutions, avoid highly basic conditions unless the intent is to remove the phenylsulfonyl protecting group. For analytical standards, use a neutral or slightly acidic diluent (e.g., acetonitrile/water) to ensure stability.
Conclusion
This compound is a structurally complex and synthetically valuable intermediate. While direct public data on its solubility and stability is sparse, a comprehensive understanding can be built from the known chemistry of its functional groups and core scaffold. It is predicted to be soluble in polar aprotic solvents like DMSO and DMF and unstable in the presence of strong bases. This guide provides the necessary theoretical background and robust experimental protocols for researchers to determine the precise solubility and stability characteristics required for successful process development, formulation, and analytical control in a regulated environment.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 5. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. srinichem.com [srinichem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-(Phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine - CAS:1279872-89-7 - Sunway Pharm Ltd [3wpharm.com]
The 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. This guide provides an in-depth technical exploration of a key intermediate, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine , for the development of potent and selective kinase inhibitors. We will dissect the rationale behind its chemical architecture, provide detailed synthetic protocols, and present field-proven methodologies for its application in targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene. This document is designed to be a practical resource, bridging synthetic chemistry with biological application to accelerate drug discovery efforts.
The Strategic Design of the Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition at the ATP-binding site of kinases. The specific functionalization of the This compound scaffold is a deliberate design to facilitate the synthesis of diverse and potent kinase inhibitors.
-
The 7-Phenylsulfonyl Group: This bulky, electron-withdrawing group serves a dual purpose. Firstly, it acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent functionalization steps. Secondly, it can enhance the binding affinity of the final inhibitor for its target kinase and improve metabolic stability.
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive handle. It is an excellent leaving group, enabling efficient nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of amine-containing side chains, which is a common strategy to achieve selectivity and potency in kinase inhibitors.
-
The 6-Iodo Substituent: The iodine atom at the 6-position provides a second point for diversification, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can explore additional binding pockets within the kinase active site and fine-tune the inhibitor's properties.
The combination of these three functional groups on the pyrrolo[2,3-d]pyrimidine core creates a highly versatile and valuable scaffold for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Synthesis of the Scaffold: A Step-by-Step Guide
The synthesis of This compound is a multi-step process that begins with the commercially available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for the target scaffold.
Experimental Protocol: Synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the protection of the pyrrole nitrogen with a phenylsulfonyl group.
-
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine .
-
Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the regioselective iodination of the protected pyrrolopyrimidine core.
-
Materials:
-
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF, add NIS (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, protecting from light. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine .
-
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Overview of the EGFR Signaling Cascade
Caption: The EGFR signaling pathway and the point of inhibition.
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2, which in turn recruits Sos, a guanine nucleotide exchange factor.[1][5] Sos activates Ras, initiating the MAPK cascade (Raf-MEK-ERK) that promotes cell proliferation.[5] Simultaneously, activated EGFR can recruit and activate PI3K, which triggers the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival. Inhibitors derived from the This compound scaffold are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signaling events.
Structure-Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine-Based EGFR Inhibitors
The versatility of the scaffold allows for systematic modifications to optimize EGFR inhibitory activity. The following table summarizes key SAR trends for pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors.
| Modification Position | Substituent | Effect on EGFR Inhibition | Rationale | IC₅₀ (nM) | Reference |
| C4 | Anilines with small electron-withdrawing groups (e.g., -Cl, -Br) | Increased potency | Forms key hydrogen bonds in the hinge region of the kinase domain. | 3.63 - 5.98 | [5] |
| C4 | Anilines with bulky substituents | Decreased potency | Steric hindrance in the ATP-binding pocket. | >100 | |
| C6 | Small aryl or heteroaryl groups | Maintained or improved potency | Can occupy a hydrophobic pocket near the gatekeeper residue. | ||
| C6 | Large, bulky groups | Decreased potency | Steric clash within the binding site. | ||
| N7 | Deprotection (removal of phenylsulfonyl) | Often required for final activity | The phenylsulfonyl group can be too bulky for the final inhibitor to bind optimally. |
Experimental Protocols for Inhibitor Evaluation
In Vitro EGFR Kinase Activity Assay (ADP-Glo™ Assay)
This protocol provides a robust method for quantifying the inhibitory activity of compounds against EGFR.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add 5 µL of kinase buffer, 2.5 µL of test compound dilution, and 2.5 µL of a mixture of EGFR enzyme and substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of EGFR-dependent cancer cells, such as the A549 non-small cell lung cancer cell line.
-
Materials:
-
A549 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The This compound scaffold is a powerful and versatile tool in the design and synthesis of novel kinase inhibitors. Its strategic functionalization allows for the rapid exploration of chemical space and the optimization of inhibitory activity against key targets like EGFR. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive roadmap for researchers to leverage this valuable scaffold in their drug discovery programs, ultimately contributing to the development of next-generation targeted therapies.
References
A Technical Guide for Researchers: The Strategic Application of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in Early Drug Discovery
This guide provides an in-depth exploration of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, a key building block in contemporary medicinal chemistry. We will delve into its strategic importance, synthesis, and versatile applications in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery pipelines.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a cornerstone in modern drug discovery, recognized as a "privileged scaffold."[1] This designation stems from its recurring presence in a multitude of biologically active compounds, particularly those targeting protein kinases. Its structure mimics the purine core of ATP (adenosine triphosphate), the universal energy currency and phosphate donor for all kinases. This inherent structural similarity allows pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding site of kinases and thereby modulating their activity.
The strategic value of this scaffold is exemplified by its presence in several FDA-approved drugs, including the blockbuster Janus kinase (JAK) inhibitor Tofacitinib (Xeljanz®), which has transformed the treatment of autoimmune diseases like rheumatoid arthritis. The success of such drugs underscores the therapeutic potential locked within this heterocyclic system.
Our focus, this compound (CAS: 876343-09-8), represents a highly functionalized and versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors.[2][3] The distinct electronic and steric properties of its substituents—the chloro, iodo, and phenylsulfonyl groups—provide orthogonal handles for a wide array of chemical modifications, enabling a systematic exploration of the chemical space around the core scaffold.
The Strategic Importance of Functional Groups
The utility of this compound in early drug discovery is a direct consequence of the specific roles played by each of its substituents. Understanding this functionality is key to designing effective synthetic strategies.
-
N7-Phenylsulfonyl Group (PhSO₂): The phenylsulfonyl group serves as a crucial protecting group for the pyrrole nitrogen. Its strong electron-withdrawing nature significantly acidifies the N-H proton, facilitating deprotonation and subsequent functionalization. More importantly, it deactivates the pyrrole ring towards unwanted electrophilic substitution, thereby directing reactivity to the pyrimidine ring.[4][5] This group is robust enough to withstand various reaction conditions, yet it can be readily removed under basic conditions, such as treatment with NaOH in methanol/THF, to yield the free N-H pyrrolo[2,3-d]pyrimidine.[6]
-
C4-Chloro Group: The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine-containing fragments, a common strategy in kinase inhibitor design to engage with the hinge region of the kinase ATP-binding site. The reactivity of this position can be modulated by the choice of solvent and the presence of acid catalysts.[7][8]
-
C6-Iodo Group: The iodine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10] The carbon-iodine bond is significantly more reactive in oxidative addition to a palladium(0) catalyst than the corresponding carbon-chlorine bond. This differential reactivity allows for the selective functionalization of the C6 position with aryl or heteroaryl groups while leaving the C4-chloro group intact for subsequent SNAr reactions.[11] This sequential, regioselective functionalization is a powerful tool for building molecular complexity.[12]
Caption: Functional roles of substituents on the core scaffold.
Table 1: Orthogonal Reactivity of Halogen Substituents
| Position | Halogen | Primary Reaction Type | Typical Reagents | Relative Reactivity (Pd-Catalyzed) |
| C6 | Iodo | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines, DIEA, NMP or water with acid[7] | Low |
Synthesis and Derivatization Workflow
The synthesis of this compound is typically achieved from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The workflow involves protection of the pyrrole nitrogen followed by regioselective iodination.
Workflow Diagram
Caption: Synthetic workflow from starting material to final candidates.
This sequential approach is highly efficient for generating libraries of compounds for structure-activity relationship (SAR) studies. By varying the boronic acid in Step 3 and the amine in Step 4, chemists can rapidly explore the chemical space around the pyrrolo[2,3-d]pyrimidine core to optimize potency and selectivity for a given kinase target.
Application in Kinase Inhibitor Discovery
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of kinases. The ability to install diverse substituents at the C4 and C6 positions allows for the fine-tuning of interactions within the ATP binding pocket.
-
Interleukin-2-inducible T-cell Kinase (Itk): Researchers have developed selective covalent inhibitors of Itk using the 7H-pyrrolo[2,3-d]pyrimidine scaffold. These compounds are promising for the treatment of inflammatory and autoimmune diseases.[13]
-
Cyclin-Dependent Kinase 9 (CDK9) and Haspin: C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against CDK9/CyclinT and Haspin, both of which are targets in cancer therapy.[14]
-
Protein Kinase B (Akt): 4-amino substituted derivatives have been developed as selective, orally active inhibitors of Akt, a key node in cell survival signaling pathways often dysregulated in cancer.[15]
The general strategy involves using the C4-amino substituent to form hydrogen bonds with the kinase hinge region, while the C6-aryl group is directed towards the solvent-exposed region or a specific sub-pocket, allowing for the optimization of selectivity and physicochemical properties.
Key Experimental Protocols
The following protocols are provided as a guide for the synthesis and functionalization of the title compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[6]
Step A: Synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the title compound.
Step B: Synthesis of this compound
-
Dissolve 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by trituration with a suitable solvent (e.g., acetonitrile or diethyl ether) or by column chromatography to yield the final product.
Protocol 2: Representative Suzuki-Miyaura Coupling at C6
This protocol outlines a general procedure for the C6-arylation.
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (30 min to 12 h), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the 6-aryl derivative.
Conclusion
This compound is a high-value, versatile intermediate in modern drug discovery. Its well-defined and orthogonal reactivity at the C4 and C6 positions provides a robust platform for the rapid synthesis of diverse compound libraries. This strategic building block enables medicinal chemists to efficiently navigate the complex SAR of the pyrrolo[2,3-d]pyrimidine scaffold, accelerating the identification and optimization of novel kinase inhibitors for a multitude of therapeutic targets. The continued application of this and similar intermediates will undoubtedly fuel the development of next-generation targeted therapies.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.vu.lt [epublications.vu.lt]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Blueprint: Structure-Activity Relationship Studies of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine Core for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged core in the design of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) originating from the versatile intermediate, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine . We will dissect the strategic importance of each functional group—the 4-chloro, 6-iodo, and 7-phenylsulfonyl moieties—in facilitating the synthesis of diverse compound libraries and in modulating biological activity against various kinase targets. This document serves as a technical blueprint for medicinal chemists and drug discovery teams aiming to leverage this scaffold for the development of next-generation targeted therapies.
Introduction: The Pyrrolo[2,3-d]pyrimidine Core - A Foundation for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus mimics the purine structure of ATP, the natural ligand for kinases.[3][4] This inherent structural similarity allows derivatives of this scaffold to effectively compete with ATP for binding to the kinase active site, leading to the inhibition of phosphorylation and downstream signaling pathways implicated in diseases like cancer.[1][2][3] The core's versatility has led to the development of numerous clinically successful kinase inhibitors.[5]
The subject of this guide, this compound, is a highly functionalized and strategic starting material for the synthesis of these inhibitors.[6][7] Its key features are:
-
The 4-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains to explore the solvent-exposed region of the ATP-binding pocket.[8][9]
-
The 6-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of a wide array of substituents to probe deeper into the kinase active site.
-
The 7-Phenylsulfonyl Group: A protecting group for the pyrrole nitrogen that also influences the electronic properties and geometry of the molecule.[8] Its removal is a critical step in the final stages of synthesis.
This guide will systematically explore the SAR at each of these positions, providing insights into how modifications impact potency, selectivity, and pharmacokinetic properties.
The General Synthetic Strategy and Key Intermediates
The synthesis of kinase inhibitors from this compound typically follows a sequential functionalization strategy. The differential reactivity of the C4-Cl and C6-I bonds allows for controlled, stepwise modifications.
Caption: General workflow for synthesizing kinase inhibitors from the core intermediate.
Structure-Activity Relationship (SAR) Analysis
Modifications at the C4 Position: The Gateway to Potency
The 4-chloro position is typically the first to be functionalized via SNAr with various amines. This position often interacts with the hinge region of the kinase, a critical interaction for potent inhibition.
-
Small Alkyl and Aryl Amines: The introduction of anilines and small alkylamines at the C4 position is a common strategy. The nature of the substituent on the amine can significantly impact potency. For instance, in the development of FAK inhibitors, specific substitutions on the aniline ring were crucial for achieving nanomolar potency.[10]
-
Bulky and Heterocyclic Amines: The use of bulkier or heterocyclic amines can improve selectivity and introduce additional interaction points. For example, in the design of CDK inhibitors, the incorporation of a 4-sulfamoylphenylamino moiety at C2 (analogous to C4 in our core) was found to be critical for activity.[11]
| C4-Substituent (R-NH-) | Target Kinase | Observed Activity | Reference |
| (4-Sulfamoylphenyl)amino | CDK9 | Strong inhibitory activity | [11] |
| Substituted Anilines | FAK | Potent enzyme inhibition (IC50 in nM range) | [10] |
| Various Amines | Aurora-A | Nanomolar activity in biochemical assays | [12] |
Modifications at the C6 Position: Tuning Selectivity and Probing the Ribose Pocket
The C6 position, functionalized via the iodo group, allows for exploration of the ribose-binding pocket of the ATP-binding site.
-
Aryl and Heteroaryl Groups: Suzuki coupling is frequently employed to introduce various aryl and heteroaryl moieties. The electronic and steric properties of these groups can fine-tune the inhibitor's selectivity profile. For instance, in the development of RET inhibitors, extensive SAR at this position was conducted to optimize potency against both wild-type and mutant forms of the kinase.[13]
-
Alkynyl Groups: Sonogashira coupling can be used to install alkynyl groups, which can act as linkers to other functional groups or directly interact with the target.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of a second amino group at C6, providing another point of diversity.
| C6-Substituent | Target Kinase | Observed Activity | Reference |
| Various Aryl/Heteroaryl | RET | Low nanomolar potency against RET-wt and RET V804M | [13] |
| 1,8-naphthyridine-4-one fragment | c-Met | Excellent activity against multiple cancer cell lines | [5] |
The N7-Phenylsulfonyl Group: A Removable Director
The phenylsulfonyl group at the N7 position serves two primary purposes:
-
Protecting Group: It protects the pyrrole nitrogen from undesired side reactions during the functionalization of the C4 and C6 positions.
-
Activating Group: It acidifies the N-H proton, facilitating certain reactions.
The removal of this group is typically achieved in the final synthetic step using a base such as sodium hydroxide in methanol.[14] The resulting free N-H is often crucial for forming a key hydrogen bond with the kinase hinge region.
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on literature precedents.[14]
-
Starting Material: 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
-
Iodination:
-
Dissolve the starting material in a suitable solvent (e.g., THF).
-
Add N-iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Representative C4-Amination (SNAr)
-
Reactants: this compound and the desired amine.
-
Procedure:
-
Dissolve the core intermediate in a polar aprotic solvent (e.g., DMF or NMP).
-
Add the amine and a non-nucleophilic base (e.g., DIPEA or K2CO3).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Collect the precipitate by filtration or extract the product with an organic solvent.
-
Purify the product by chromatography.
-
Representative C6-Suzuki Coupling
-
Reactants: The C4-aminated-6-iodo intermediate and a boronic acid or ester.
-
Procedure:
-
To a solution of the 6-iodo intermediate in a solvent system (e.g., dioxane/water), add the boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K3PO4).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.
-
Monitor the reaction.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by chromatography.
-
Deprotection of the N7-Phenylsulfonyl Group
-
Reactant: The fully functionalized pyrrolo[2,3-d]pyrimidine.
-
Procedure:
-
Dissolve the compound in a mixture of THF and methanol.
-
Add an aqueous solution of a strong base (e.g., 5M NaOH).[14]
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction.
-
Neutralize the reaction with an acid (e.g., saturated aqueous NH4Cl).[14]
-
Collect the precipitated product by filtration and wash with water.
-
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 9. srinichem.com [srinichem.com]
- 10. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Framework for Cellular Characterization of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
The compound 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry.[1][2] The core structure, a pyrrolo[2,3-d]pyrimidine, is a deaza-isostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[3][4] This structural mimicry makes it a privileged scaffold for the development of ATP-competitive inhibitors, particularly for protein kinases.[3][4] Numerous derivatives have been investigated and developed as potent kinase inhibitors for treating cancers and inflammatory diseases.[5][6]
The subject of this guide, this compound (CAS: 876343-09-8), is often utilized as a key intermediate in the synthesis of more complex kinase inhibitors.[7][8] Its reactive chloro and iodo groups provide versatile handles for medicinal chemists to build structure-activity relationships (SAR).[8][9]
This document provides a logical, field-proven framework for the initial cell-based characterization of this compound and its analogs. The workflow is designed to first establish a general biological activity profile through cytotoxicity screening and then to investigate the specific molecular mechanism by assessing its impact on intracellular kinase signaling.
Part 1: General Cytotoxicity and Viability Screening
Principle & Rationale
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of its biological activity and establishes a critical dose-response range. By identifying the concentration at which the compound elicits a cellular effect (e.g., the half-maximal inhibitory concentration, IC50), we can define appropriate concentrations for subsequent, more complex mechanistic studies. A potent compound will show effects at low concentrations, while a high IC50 may indicate low potency or poor cell permeability.
For this purpose, we will employ the WST-1 assay, a robust and sensitive colorimetric method that measures the metabolic activity of a cell population.[10] Metabolically active cells, through mitochondrial dehydrogenases, reduce the tetrazolium salt WST-1 to a soluble formazan dye, the amount of which is directly proportional to the number of viable cells.[10][11] This assay is preferred for its simplicity (a one-step addition), high sensitivity, and non-radioactive nature.[10][12]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for WST-1 Cell Viability Assay.
Protocol 1: WST-1 Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Target cancer cell line (e.g., A549, HeLa, or a cell line known to be dependent on a specific kinase).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Sterile 96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 420-480 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and collect cells from culture. Perform a cell count to determine cell density.
-
Dilute the cells in complete culture medium to a seeding density of 5,000-10,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter filled with sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare a 2X working stock of your compound by performing serial dilutions from your 10 mM DMSO stock in complete culture medium. A typical concentration range to test would be 100 µM down to 1 nM.
-
Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well in triplicate.
-
Incubate for an additional 24, 48, or 72 hours, depending on the desired exposure time.
-
-
WST-1 Reagent Addition & Measurement:
-
After the treatment incubation, add 10 µL of WST-1 reagent directly to each well.[12][13]
-
Incubate the plate for 1 to 4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically by observing color development.
-
After incubation, place the plate on a shaker for 1 minute to ensure uniform color distribution.[11][13]
-
Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength greater than 600 nm if available.
-
Data Presentation & Analysis
The raw absorbance values are processed to determine the percentage of cell viability relative to the vehicle-treated control cells.
Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Abs_sample: Absorbance of cells treated with the compound.
-
Abs_vehicle: Absorbance of cells treated with vehicle (DMSO) only (represents 100% viability).
-
Abs_blank: Absorbance of wells containing medium and WST-1 reagent only (no cells).
The calculated % Viability is then plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response curve) is used to calculate the IC50 value.
| Compound Concentration | Mean Absorbance (440nm) | Standard Deviation | % Viability |
| Blank (No Cells) | 0.150 | 0.005 | N/A |
| Vehicle (0 µM) | 1.850 | 0.095 | 100% |
| 0.01 µM | 1.835 | 0.101 | 99.1% |
| 0.1 µM | 1.650 | 0.088 | 88.2% |
| 1 µM | 1.050 | 0.065 | 52.9% |
| 10 µM | 0.450 | 0.033 | 17.6% |
| 100 µM | 0.200 | 0.015 | 2.9% |
Part 2: Target-Specific Mechanistic Assay - Kinase Activity
Principle & Rationale
Having established that the compound affects cell viability, the next logical step is to test the primary hypothesis: does it inhibit a protein kinase inside the cell?[14] A direct method to assess this is to measure the phosphorylation state of a known substrate of the target kinase.[15][16] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement and inhibition.
Western blotting is the gold-standard technique for this application.[17][18] It allows for the specific detection and semi-quantitative analysis of both the phosphorylated form of a protein and the total amount of that protein.[19] Normalizing the phospho-protein signal to the total protein signal is critical to ensure that any observed decrease in phosphorylation is due to kinase inhibition and not merely a decrease in the overall protein level.[19][20]
Key considerations for phospho-protein Western blotting:
-
Preservation of Phosphorylation: Phosphatases in the cell can rapidly remove phosphate groups upon cell lysis. Therefore, lysis buffers must be supplemented with a cocktail of phosphatase inhibitors.[17][18]
-
Blocking: Milk contains phosphoproteins (caseins) that can cause high background when using phospho-specific antibodies. Bovine Serum Albumin (BSA) is the recommended blocking agent.[18][19]
-
Controls: An appropriate positive control, such as stimulating cells with a growth factor (e.g., EGF to activate EGFR signaling), is essential to ensure the phosphorylation event can be detected.[19]
Generic Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
Protocol 2: Western Blot for Phospho-Protein Analysis
Materials:
-
Cells and culture reagents as in Protocol 1.
-
Test Compound and a known positive control inhibitor.
-
Stimulating agent if required (e.g., EGF, PDGF).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.[20]
-
Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18]
-
Primary antibodies: Phospho-specific antibody and total protein antibody (raised in different species if multiplexing).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at its IC50 and 10x IC50 concentration for a predetermined time (e.g., 2-24 hours). Include vehicle-only and positive control inhibitor wells.
-
For stimulated pathways, serum-starve cells overnight, then pre-treat with the inhibitor for 1-2 hours before stimulating with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, aspirate media, and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold supplemented RIPA buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples by diluting them with lysis buffer and 4X Laemmli sample buffer to a final concentration of 1-2 µg/µL.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.[18]
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Reprobing for Total Protein (Loading Control):
-
(Optional but recommended) Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with the primary antibody for the corresponding total protein.
-
Repeat the secondary antibody and detection steps. This ensures that any change in the phospho-signal is not due to differences in protein loading.[20]
-
Conclusion
The experimental framework outlined in this application note provides a robust, two-stage approach for the initial characterization of this compound. By first establishing a dose-dependent effect on cell viability and then confirming the inhibition of a specific intracellular phosphorylation event, researchers can efficiently validate the compound's mechanism of action. This logical progression from a general phenotypic assay to a specific target-based assay is fundamental in the early stages of drug discovery and development.
References
- 1. srinichem.com [srinichem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. caymanchem.com [caymanchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Kinase Screening Using 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine as a Core Scaffold
Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Discovery
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling target class. Within the diverse chemical space of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold".[1] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows molecules built upon this framework to act as competitive inhibitors at the highly conserved ATP-binding site of many kinases.[2][3] This inherent bio-isosterism provides a powerful starting point for the development of targeted therapeutics.
This application note focuses on a highly versatile intermediate, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine , and its strategic application in the generation and screening of novel kinase inhibitor libraries. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the orthogonal reactivity of the C4-chloro and C6-iodo positions offers a gateway to extensive chemical diversification.[4] The chloro group is primed for nucleophilic aromatic substitution, typically with amines, while the iodo group is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4][5][6] This dual functionality enables the systematic and modular synthesis of a vast array of compounds, each with the potential for unique kinase selectivity and potency.
This guide will provide detailed protocols for:
-
Synthesizing a diverse library of kinase inhibitor candidates from the title compound.
-
Screening the synthesized library using a robust biochemical assay to determine direct enzyme inhibition.
-
Validating lead compounds in a cell-based assay to assess their impact on intracellular signaling pathways.
Part 1: Generation of a Kinase Inhibitor Library
The power of this compound lies in its capacity for selective, sequential chemical modifications. This allows for the creation of a focused library of compounds where different chemical moieties can be systematically introduced at the C4 and C6 positions to probe the structure-activity relationship (SAR) against a target kinase.
Workflow for Library Synthesis
The general strategy involves a two-step process: first, a nucleophilic aromatic substitution at the C4 position, followed by a palladium-catalyzed cross-coupling reaction at the C6 position. The order of these reactions can be reversed, providing additional flexibility in the synthetic design.
Caption: Synthetic workflow for generating a diverse kinase inhibitor library.
Protocol 1: Buchwald-Hartwig Amination at the C4-Position
This protocol describes the palladium-catalyzed coupling of an amine to the C4-chloro position of the pyrrolo[2,3-d]pyrimidine core.[6][7]
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Finally, add the base to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-aminated intermediate.
Causality Insight: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands like XPhos are often effective in promoting the reductive elimination step, leading to higher yields and broader substrate scope.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details the palladium-catalyzed coupling of a boronic acid to the C6-iodo position.[5][9]
Materials:
-
C4-substituted-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Sodium Carbonate, Na₂CO₃, 3 equivalents)
-
Solvent system (e.g., Dioxane or a Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the C4-substituted-6-iodo intermediate, the boronic acid, and the palladium catalyst in the chosen solvent system.
-
Bubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to degas the mixture.
-
Add the aqueous base to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via silica gel column chromatography.
-
Deprotection (Optional but often necessary): The phenylsulfonyl group can be removed by treatment with a base such as sodium hydroxide in a solvent mixture like THF/methanol to yield the final N-H pyrrolo[2,3-d]pyrimidine.[10]
Trustworthiness: The differential reactivity between the aryl-iodide and aryl-chloride bonds allows for selective coupling. The C-I bond is significantly more reactive in palladium-catalyzed oxidative addition than the C-Cl bond, ensuring the Suzuki coupling occurs regioselectively at the C6 position.[5]
Part 2: Biochemical Screening of the Inhibitor Library
Once the library is synthesized, the first step in screening is to assess the direct inhibitory activity of each compound against the target kinase in a controlled, cell-free environment. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[11][12][13]
Principle of the ADP-Glo™ Assay
This assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to the ADP concentration, and thus, the kinase activity.[13]
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a general guideline for a 384-well plate format and should be optimized for the specific kinase of interest.[14]
Materials:
-
Target Kinase and its specific substrate
-
ATP (at a concentration near the Km for the kinase, if known)
-
Synthesized compound library (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the 384-well plate, add 2.5 µL of each compound dilution. For controls, add 2.5 µL of DMSO (no inhibitor control) and a known inhibitor (positive control).
-
Kinase Addition: Add 2.5 µL of the kinase solution (in kinase assay buffer) to each well. Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture (in kinase assay buffer) to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (this time may need optimization).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Library Cmpd 1 | Kinase A | 15 |
| Library Cmpd 2 | Kinase A | 250 |
| Library Cmpd 3 | Kinase A | >10,000 |
| Staurosporine | Kinase A | 5 |
| Table 1: Representative data table for summarizing biochemical screening results. Staurosporine is often used as a non-selective positive control. |
Part 3: Cell-Based Assay for Target Validation
A potent IC₅₀ in a biochemical assay is a promising start, but it is crucial to determine if a compound can effectively inhibit its target within the complex environment of a living cell. A Western blot-based phospho-protein analysis is a standard method to assess the inhibition of a specific kinase signaling pathway.
Principle of Phospho-Specific Western Blotting
This technique measures the phosphorylation state of a kinase's direct downstream substrate. Cells are treated with the inhibitor, and then the protein lysates are analyzed by Western blotting using an antibody that specifically recognizes the phosphorylated form of the substrate. A reduction in the phosphorylated protein signal indicates successful target engagement and inhibition by the compound in the cell.[15][16]
Targeted Signaling Pathway Example: EGFR
Many pyrrolo[2,3-d]pyrimidine derivatives are designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[17] Upon activation by its ligand (EGF), EGFR autophosphorylates and triggers downstream pathways like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. An effective EGFR inhibitor will block this autophosphorylation.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Protocol 4: Western Blot Analysis of Substrate Phosphorylation
This protocol provides a general workflow for assessing the inhibition of EGFR phosphorylation in a cancer cell line that overexpresses the receptor (e.g., A431).
Materials:
-
A431 cells (or other relevant cell line)
-
Cell culture medium and serum
-
Lead compound(s) from biochemical screen
-
EGF (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can increase background)[15]
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.[18]
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR.
Data Analysis:
-
Quantify the band intensity for both the phospho-protein and the total protein for each sample.
-
Calculate the ratio of phospho-EGFR to total-EGFR for each treatment condition.
-
A dose-dependent decrease in the phospho-EGFR/total-EGFR ratio indicates effective on-target inhibition in a cellular context.
Conclusion
The strategic use of This compound as a starting scaffold provides a powerful and efficient route to discovering novel kinase inhibitors. Its versatile chemistry allows for the creation of large, diverse libraries of compounds. By coupling this synthetic strategy with a tiered screening approach—beginning with high-throughput biochemical assays and progressing to mechanism-confirming cell-based assays—researchers can rapidly identify and validate promising lead candidates for further drug development. This integrated workflow, from chemical synthesis to biological validation, embodies a robust and rational approach to modern kinase inhibitor discovery.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Note: Evaluation of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in Cancer Cell Line Treatment
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "deaza-isostere of adenine," the nitrogenous base of ATP.[1][2][3] This structural mimicry makes it an excellent framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2][4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[1][5][6] Numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective kinase inhibitors, with some achieving FDA approval for various malignancies and inflammatory diseases.[2][3][7]
This document provides a detailed guide for the preclinical evaluation of a novel, uncharacterized pyrrolo[2,3-d]pyrimidine derivative, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (hereafter referred to as Compound-X). Given its core scaffold and substitutions, Compound-X is hypothesized to function as a kinase inhibitor. The strategic incorporation of halogen atoms (chloro, iodo) and a phenylsulfonyl group can enhance binding affinity, potency, and selectivity for specific kinase targets.[8]
This guide outlines a comprehensive workflow for researchers to:
-
Determine the cytotoxic and anti-proliferative activity of Compound-X against a panel of cancer cell lines.
-
Investigate the mechanism of cell death induced by the compound.
-
Validate target engagement by assessing the phosphorylation status of downstream signaling proteins.
The protocols herein are designed to be robust and self-validating, providing a framework for the initial characterization of novel kinase inhibitors in an oncology setting.
Safety & Handling of a Novel Compound
As Compound-X is a novel chemical entity, its toxicological properties are unknown. Therefore, it must be treated as a potentially hazardous substance.[9][10] All handling must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP) and under the supervision of a designated Chemical Hygiene Officer.[11]
Core Safety Principles:
-
Engineering Controls: All work involving the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[11][12]
-
Personal Protective Equipment (PPE): At a minimum, ANSI Z87.1-compliant safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[9][13]
-
Storage: Store Compound-X in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled as hazardous, and secondary containment is required.[9]
-
Spill & Exposure: Emergency procedures for spills and personnel exposure must be clearly defined. Emergency showers and eyewash stations should be readily accessible.[12]
Experimental Workflow for Compound-X Evaluation
The following workflow provides a logical progression from broad cytotoxicity screening to specific mechanistic studies.
Part 1: Anti-Proliferative Activity Screening
The initial step is to determine the concentration-dependent effect of Compound-X on the viability and proliferation of various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity, simplicity, and robustness.[14][15][16] This assay quantifies ATP, an indicator of metabolically active cells.[14][17]
Protocol 1: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in appropriate media.
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound-X in DMSO.
-
Perform serial dilutions of Compound-X in culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM).
-
Add 10 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Incubation Time (h) | Compound-X IC50 (µM) |
| A549 | Lung | 72 | 5.2 |
| MCF-7 | Breast | 72 | 1.5 |
| HT-29 | Colon | 72 | 8.9 |
| GTL-16 | Gastric | 72 | 0.8 |
Part 2: Determination of Cell Death Mechanism
Once a sensitive cell line is identified (e.g., GTL-16 from the table above), the next step is to determine whether Compound-X induces apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed a sensitive cell line (e.g., GTL-16) in 6-well plates.
-
Treat cells with Compound-X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution (working concentration may vary).[18]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptosis: Annexin V-positive / PI-negative
-
Late Apoptosis/Necrosis: Annexin V-positive / PI-positive
-
-
Part 3: Target Engagement & Pathway Analysis
The structural features of Compound-X strongly suggest it inhibits a protein kinase. Western blotting is a powerful technique to validate target engagement by measuring changes in the phosphorylation of downstream proteins in a signaling pathway.[21][22] A potent kinase inhibitor should decrease the phosphorylation of its direct substrates in a dose-dependent manner.[21] Based on the activity of other pyrrolo[2,3-d]pyrimidines against cancers like NSCLC, RET kinase is a plausible target.[7][23]
Hypothesized Signaling Pathway: RET Kinase
Protocol 3: Western Blot for Downstream Target Modulation
-
Cell Lysis and Protein Quantification:
-
Seed cells (e.g., GTL-16) and treat with Compound-X as described for the apoptosis assay.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[24]
-
Determine the protein concentration of the supernatant using a BCA assay.[24]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[24][25]
-
Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-Actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[24]
-
Perform densitometry analysis to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control, to confirm that changes are due to inhibition and not altered protein expression.[22][26]
-
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. inits.at [inits.at]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. twu.edu [twu.edu]
- 10. benchchem.com [benchchem.com]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. wilcoprime.com [wilcoprime.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. m.youtube.com [m.youtube.com]
The Strategic Role of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within the realm of targeted therapies, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. Among the myriad of derivatives, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-09-8) stands out as a pivotal intermediate, offering medicinal chemists a versatile and strategically functionalized platform for the synthesis of complex therapeutic agents, including Janus kinase (JAK) inhibitors.[1][2] This guide provides an in-depth exploration of its synthesis, applications, and the underlying chemical principles that make it an invaluable tool for researchers and drug development professionals.
The unique architecture of this molecule, featuring a fused pyrrole and pyrimidine ring system, is adorned with three key functional groups that dictate its reactivity and utility. The phenylsulfonyl group at the 7-position serves as an excellent protecting group for the pyrrolic nitrogen, enhancing the stability of the core and directing the regioselectivity of subsequent reactions. The chlorine atom at the 4-position and the iodine atom at the 6-position provide two distinct and orthogonal handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This dual halogenation allows for sequential and selective functionalization, a critical advantage in the multi-step synthesis of intricate drug molecules.
I. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following protocols outline a reliable and scalable synthetic route.
Protocol 1: Phenylsulfonylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The introduction of the phenylsulfonyl protecting group is a critical first step to modulate the reactivity of the pyrrole ring and prevent unwanted side reactions in subsequent steps.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Regioselective Iodination
The subsequent iodination at the C6 position is a key transformation, introducing a versatile handle for cross-coupling reactions. N-Iodosuccinimide (NIS) is an effective and commonly used reagent for this purpose.[5]
Materials:
-
4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry reaction flask, dissolve 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.[5]
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a solid.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 876343-09-8 | [6][7] |
| Molecular Formula | C₁₂H₇ClIN₃O₂S | [6][7] |
| Molecular Weight | 419.63 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [1][7] |
II. Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling
The strategic placement of the iodine atom at the C6 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[8]
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for the preparation and application of the title compound.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
III. The Janus Kinase (JAK) Signaling Pathway: A Therapeutic Target
The pyrrolo[2,3-d]pyrimidine core is a common feature in many approved and investigational JAK inhibitors.[2][9] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.
Simplified JAK-STAT Signaling Pathway
Caption: The JAK-STAT pathway and the mechanism of action of JAK inhibitors.
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
V. Conclusion
This compound is a high-value intermediate in medicinal chemistry, offering a strategic and versatile platform for the synthesis of complex drug molecules, particularly kinase inhibitors. Its well-defined reactivity, enabled by the strategic placement of chloro, iodo, and phenylsulfonyl groups, allows for controlled and sequential modifications, ultimately facilitating the efficient construction of novel therapeutic agents. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working at the forefront of drug discovery.
VI. References
-
ChemicalBook. (n.d.). 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Trusted Supplier of this compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
AChemBlock. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
PubMed. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Kinase Inhibitor Synthesis: The Role of this compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet - 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.es [fishersci.es]
The Strategic Utility of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core structure stands out as a "privileged scaffold."[1][2] Its structural resemblance to the endogenous purine nucleobases allows molecules built upon this framework to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[5] The strategic functionalization of the pyrrolo[2,3-d]pyrimidine core is therefore a critical endeavor in the discovery of novel therapeutics.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a highly versatile intermediate: 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine . We will delve into the rationale behind its design, provide detailed protocols for its use in key synthetic transformations, and illustrate its potential in the rapid generation of diverse compound libraries for screening and lead optimization.
The Intermediate of Choice: A Multi-Functional Building Block
The subject of these notes, this compound, is a meticulously designed intermediate that offers multiple avenues for synthetic diversification.
Caption: Chemical structure of the title intermediate.
The strategic placement of three key functional groups is central to its utility:
-
The Phenylsulfonyl Protecting Group: The phenylsulfonyl group at the N7 position serves as a robust protecting group, preventing unwanted side reactions at the pyrrole nitrogen during subsequent synthetic manipulations. Its electron-withdrawing nature also modulates the reactivity of the heterocyclic core.
-
The 6-Iodo Substituent: The iodine atom at the C6 position is the primary site for initial diversification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position.[8]
-
The 4-Chloro Substituent: The chlorine atom at the C4 position provides a secondary handle for modification. Following reaction at the C6 position, the C4-chloro group can be targeted for nucleophilic aromatic substitution or further cross-coupling reactions, enabling the introduction of a second element of diversity.
This differential reactivity is the cornerstone of the intermediate's strategic value, allowing for a stepwise and controlled construction of complex molecular architectures.
Synthetic Workflow: A Modular Approach to Kinase Inhibitor Scaffolds
The general workflow for utilizing this intermediate involves a three-stage process: selective functionalization at C6, subsequent modification at C4, and final deprotection of the N7-phenylsulfonyl group.
Caption: General synthetic workflow.
Application Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[8] In the context of our intermediate, it allows for the introduction of a wide variety of aryl or heteroaryl moieties at the C6 position with high selectivity.
Reaction Principle: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with a boronic acid or ester, and reductive elimination to form the new biaryl product. The greater reactivity of the C-I bond compared to the C-Cl bond ensures selective coupling at the C6 position.[8]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice may require optimization. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Ensure solvents are properly degassed.[1] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive boronic acids. |
Application Protocol 2: Selective C6-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further elaboration or as structural components of the final molecule.[9]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[10] Similar to the Suzuki coupling, the reaction occurs selectively at the C6-iodo position.
Experimental Protocol:
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).
-
Catalyst Addition: To the reaction mixture, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Use of a ligandless palladium source is also possible. |
| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle. |
| Base | Triethylamine, Diisopropylethylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are recommended. |
Application Protocol 3: Phenylsulfonyl Group Deprotection
The final step in many synthetic sequences is the removal of the N7-phenylsulfonyl protecting group to unmask the 7H-pyrrolo[2,3-d]pyrimidine core. This is typically achieved under basic conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve the N7-phenylsulfonyl protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Base Addition: To the solution, add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 5.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with an acid (e.g., 1 M HCl or saturated aqueous NH₄Cl). Remove the organic solvents under reduced pressure.
-
Isolation: The deprotected product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the final 7H-pyrrolo[2,3-d]pyrimidine derivative.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel compounds, particularly in the field of kinase inhibitor discovery. Its well-defined and differential reactivity at the C4 and C6 positions, coupled with a reliable deprotection strategy, allows for a modular and efficient approach to the creation of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for researchers to leverage this valuable building block in their drug discovery programs, accelerating the development of the next generation of targeted therapeutics.
References
- 1. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocol for the Regioselective Suzuki Coupling of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including a number of approved kinase inhibitors.[1] Its structural resemblance to adenine allows derivatives to function as ATP-competitive inhibitors for a wide range of protein kinases, making this heterocycle a focal point in drug discovery, particularly in oncology and immunology.[2]
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing a highly functionalized and versatile building block: 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine . This substrate is specifically designed for strategic, regioselective carbon-carbon bond formation, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
The key feature of this substrate is the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C4 position. This disparity in reactivity is a well-established principle in palladium-catalyzed cross-coupling reactions and allows for the selective arylation or heteroarylation at the C6 position, leaving the C4-chloro substituent intact for subsequent functionalization.[3] The N7-phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature can influence the reactivity of the heterocyclic system.
These application notes are intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel small molecules. The following sections will delve into the mechanistic underpinnings of this selective coupling, provide a robust and detailed experimental protocol, and discuss the implications of the N-phenylsulfonyl protecting group.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Causality of Regioselectivity:
The selective reaction at the C6-iodo position is governed by the relative bond strengths and the kinetics of the oxidative addition step. The C-I bond is weaker and more polarizable than the C-Cl bond, making it more reactive towards the electron-rich Pd(0) catalyst. This difference in reactivity is further amplified by the electronic nature of the pyrrolo[2,3-d]pyrimidine ring system. The pyrimidine ring is electron-deficient, which generally increases the reactivity of its halogen substituents in oxidative addition. However, the greater reactivity of the iodide consistently directs the coupling to the C6 position under carefully controlled conditions.
Experimental Protocol: Regioselective C6-Arylation
This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier Suggestion |
| This compound | 876343-09-8 | 419.63 g/mol | Major vendors |
| Arylboronic Acid (or boronate ester) | Varies | Varies | Major vendors |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 g/mol | Major vendors |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | Anhydrous, powdered |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Anhydrous, degassed |
| Water | 7732-18-5 | 18.02 g/mol | Degassed |
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heat plate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and powdered anhydrous sodium carbonate (2.0 eq.).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 to 5:1 dioxane/water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine.
The Role and Removal of the N-Phenylsulfonyl Protecting Group
The N-phenylsulfonyl group is a robust protecting group, stable to a wide range of reaction conditions, including the basic environment of the Suzuki coupling.[4] Its electron-withdrawing nature also serves to acidify the pyrrole N-H, facilitating its deprotonation and subsequent protection.
In many synthetic campaigns, the removal of this protecting group is a necessary subsequent step to liberate the N-H of the pyrrole, which can be important for biological activity or for further synthetic transformations. While the cleavage of sulfonyl groups can be challenging, a mild and effective method for the deprotection of N-sulfonylated heterocycles has been reported.
Protocol for N-Phenylsulfonyl Deprotection:
A recently developed method utilizes potassium trimethylsilanolate (KOTMS) in butyronitrile (PrCN) for the mild deprotection of N-sulfonyl groups on various heterocycles.[4] This system has been shown to be tolerant of a variety of sensitive functional groups, including halogens, which is critical for the 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine product.
General Procedure:
-
Dissolve the N-phenylsulfonylated pyrrolo[2,3-d]pyrimidine (1.0 eq.) in butyronitrile.
-
Add potassium trimethylsilanolate (KOTMS, 2.0-3.0 eq.) to the solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction can be quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an appropriate organic solvent.
-
The crude product can then be purified by standard methods such as column chromatography.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of novel 6-aryl-pyrrolo[2,3-d]pyrimidine derivatives. The predictable selectivity, driven by the differential reactivity of the C-I and C-Cl bonds, allows for a modular approach to the construction of complex molecules. The stability of the N-phenylsulfonyl protecting group under the coupling conditions, coupled with the availability of mild deprotection methods, further enhances the synthetic utility of this building block. This protocol provides a solid foundation for researchers to explore the chemical space around this important scaffold, accelerating the discovery of new therapeutic agents.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Target Identification Studies Using 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a diverse range of protein kinases.[1][2] As a deaza-isostere of adenine, the nitrogenous base of ATP, this heterocyclic system is an ideal starting point for the development of ATP-competitive kinase inhibitors.[3] The specific intermediate, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (Compound 1) , represents a highly valuable building block for chemical biology and drug discovery. Its strategic functionalization with a reactive chlorine at the C4 position and an iodine at the C6 position allows for sequential and regioselective modifications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Compound 1 for target identification studies. The process of identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery, providing insights into its mechanism of action, potential off-target effects, and opportunities for lead optimization.[6] We will delve into the design and synthesis of chemical probes derived from Compound 1 , detail robust protocols for affinity-based proteomic approaches to isolate and identify binding partners, and outline essential validation assays to confirm target engagement in a cellular context.
The Strategic Advantage of this compound in Probe Development
The structure of Compound 1 is particularly amenable to the creation of chemical probes for target identification. The phenylsulfonyl group on the N7 position serves as a protecting group, which can be removed in later synthetic steps if desired.[7] The true utility for probe synthesis lies in the differential reactivity of the C4-chloro and C6-iodo substituents. This allows for the introduction of a linker and an affinity tag (e.g., biotin) or a reporter group at a specific position, while the other position can be modified to modulate binding affinity and selectivity for the target protein(s). This strategic functionalization is key to creating a probe that retains the biological activity of the parent compound while enabling the capture of its interacting proteins.
PART 1: Chemical Probe Synthesis
The first critical step in a target identification campaign is the synthesis of a chemical probe. This typically involves attaching a linker to the small molecule at a position that does not interfere with its binding to the target protein. For the pyrrolo[2,3-d]pyrimidine scaffold, structure-activity relationship (SAR) studies have shown that modifications at the C4 and C6 positions are well-tolerated and can be used to tune inhibitor potency and selectivity.[4][5]
Here, we propose a synthetic route to a biotinylated affinity probe starting from Compound 1 . The strategy involves a nucleophilic substitution at the C4 position with a linker-amine, followed by a Suzuki coupling at the C6 position to introduce a desired chemical moiety for target engagement.
Caption: Proposed synthetic workflow for the affinity probe.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
-
Step 1: Amination at C4 Position. To a solution of This compound (1.0 eq) in n-butanol, add a biotin-PEG-amine linker (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture at 120°C for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting intermediate by silica gel column chromatography to yield the C4-aminated product.
-
Step 2: Suzuki Coupling at C6 Position. Combine the C4-aminated intermediate (1.0 eq), a desired aryl or heteroaryl boronic acid (1.1 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction at 80°C for 4 hours or until completion as monitored by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final biotinylated affinity probe by preparative high-performance liquid chromatography (HPLC).
PART 2: Affinity-Based Target Identification
With a synthesized affinity probe in hand, the next step is to use it to capture its protein targets from a complex biological sample, such as a cell lysate. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[8][9]
Caption: General workflow for AP-MS based target identification.
Protocol 2: Affinity Pulldown of Target Proteins
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to pyrrolo[2,3-d]pyrimidine-based inhibitors) to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Affinity Pulldown:
-
Pre-clear the cell lysate by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate (e.g., 1-2 mg of total protein) with the biotinylated affinity probe (e.g., 1-5 µM) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with a biotinylated probe that has a scrambled or inactive core structure, or with an excess of the non-biotinylated parent compound to compete for binding.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a more specific elution method, such as incubation with a solution of free biotin.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on a short SDS-PAGE gel to separate them from the beads and any remaining biotin.
-
Perform an in-gel trypsin digestion of the protein bands.
-
Extract the resulting peptides and prepare them for LC-MS/MS analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.
-
Compare the proteins identified in the affinity probe pulldown with those from the negative control experiments to identify specific binding partners.
-
| Parameter | Recommendation | Rationale |
| Cell Line | Cancer cell line with known kinase dependency (e.g., RET-fusion lung cancer line) | Increases the likelihood of identifying the intended target. |
| Lysis Buffer | RIPA or similar, with protease/phosphatase inhibitors | Ensures efficient protein extraction while preserving protein integrity and phosphorylation states. |
| Probe Concentration | 1-5 µM | Should be titrated based on the affinity of the probe for its target(s). |
| Competition Control | 100-fold excess of non-biotinylated compound | Demonstrates the specificity of the probe-protein interaction. |
| Mass Spectrometry | High-resolution Orbitrap or Q-TOF | Provides accurate mass measurements for confident protein identification and quantification. |
PART 3: Target Validation
Following the identification of candidate target proteins by AP-MS, it is crucial to validate these interactions to confirm that they are genuine and functionally relevant. A combination of orthogonal assays is recommended to build a strong case for a specific protein being a direct target of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[10] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[11] This thermal stabilization can be detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble target protein remaining.[12]
Caption: Workflow for a CETSA experiment to validate target engagement.
Protocol 3: CETSA for Target Validation
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the non-biotinylated parent compound at various concentrations (or a single, effective concentration) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration and normalize the samples.
-
Analyze the samples by SDS-PAGE and western blotting using an antibody specific for the candidate target protein.
-
Quantify the band intensities to generate a melting curve for the protein in the presence and absence of the compound. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, direct binding.
-
In Vitro Kinase Assay
To confirm that the compound directly inhibits the enzymatic activity of a putative kinase target, a direct in vitro kinase assay is essential. This involves incubating the recombinant kinase with its substrate, ATP, and the inhibitor, and then measuring the resulting phosphorylation.
Protocol 4: In Vitro Kinase Inhibition Assay
-
Assay Setup:
-
In a 96- or 384-well plate, add the recombinant kinase enzyme in an appropriate kinase assay buffer.
-
Add the test compound (e.g., Compound 1 or a more optimized derivative) at a range of concentrations.
-
Add the kinase substrate (a specific peptide or protein) and ATP (often at its Km concentration for the specific kinase).
-
-
Reaction and Detection:
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using assays like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
By following these detailed protocols, researchers can effectively utilize This compound as a starting point for comprehensive target identification and validation studies. This systematic approach will accelerate the understanding of the compound's mechanism of action and facilitate its development into a potent and selective therapeutic agent.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-09-8). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this critical intermediate, which serves as a key building block in the synthesis of numerous kinase inhibitors, including Ruxolitinib.[1][2][3] The challenges in purifying this compound often stem from closely related impurities derived from its synthesis, such as residual starting material or byproducts from side reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is contaminated with the un-iodinated starting material, 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. How can I effectively separate them?
Answer: This is the most common impurity scenario, arising from an incomplete iodination reaction.[4] The structural similarity between the product and this starting material—differing only by an iodine atom—makes separation challenging due to their similar polarities.
Causality: The polarity difference is slight. While the iodo-group increases the molecular weight significantly, its effect on polarity is modest. Simple recrystallization may lead to co-crystallization if the impurity level is high (>10%).
Solutions:
-
Optimized Flash Column Chromatography: This is the most reliable method.
-
Rationale: Silica gel chromatography can exploit the subtle differences in electronic interactions and polarity. The iodo-substituted product is typically slightly less polar than the starting material.
-
Recommended Protocol: A detailed protocol is provided in the "Experimental Protocols" section. The key is to use a shallow gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. A starting point is a 0-20% ethyl acetate/hexanes gradient. Monitoring fractions carefully by TLC is critical.
-
-
Fractional Recrystallization: This can be effective if the impurity level is below 5-10%.
-
Rationale: If a solvent system is identified where the product has significantly lower solubility than the impurity at a given temperature, this method can be highly effective.
-
Procedure:
-
Dissolve the crude material in a minimal amount of a hot solvent (e.g., Acetonitrile[4], Toluene[5], or Ethyl Acetate).
-
Allow the solution to cool slowly. The desired, less soluble product should crystallize first.
-
Filter the crystals and analyze the mother liquor and the crystals by HPLC or TLC. You may need to repeat the process to achieve the desired purity.
-
-
Question 2: My analytical data (HPLC/MS) shows a peak corresponding to the deprotected impurity, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. What causes this and how can it be removed?
Answer: The presence of the deprotected impurity indicates that the phenylsulfonyl group has been cleaved.
Causality: The N-phenylsulfonyl protecting group on a pyrrole is robust but can be labile under certain conditions.[6] Cleavage typically occurs during aqueous workups involving strong bases (e.g., concentrated NaOH or KOH) or prolonged heating under protic conditions.[4][7]
Solutions:
-
Prevention during Workup:
-
Avoid using strong, hot basic solutions. If a basic wash is necessary, use a milder base like saturated sodium bicarbonate (NaHCO₃) and perform the wash at room temperature.
-
Minimize the duration of any steps involving aqueous base.
-
-
Purification:
-
Chromatography: This impurity is significantly more polar than your desired product due to the presence of the N-H group. It will have a much lower Rf value on a silica gel TLC plate. A standard ethyl acetate/hexanes column will separate it easily; the impurity will remain on the baseline or elute much later than your product.
-
Acid/Base Extraction: A liquid-liquid extraction can be attempted. The deprotected pyrrole N-H is weakly acidic. Washing an organic solution (e.g., in ethyl acetate) with a mild aqueous base like 1M Na₂CO₃ could potentially extract the more acidic impurity, although this is generally less efficient than chromatography.
-
Question 3: My compound streaks badly during silica gel chromatography, making separation impossible. How can I achieve sharp, well-defined bands?
Answer: Streaking, or "tailing," on silica gel is a common problem for nitrogen-containing heterocyclic compounds.
Causality: The basic lone pairs on the pyrimidine nitrogens can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding leads to poor elution behavior.
Solutions:
-
Use a Mobile Phase Modifier:
-
Rationale: Adding a small amount of a basic modifier neutralizes the acidic sites on the silica gel, preventing unwanted interactions.
-
Procedure: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., ethyl acetate/hexanes). This is highly effective and the most common solution.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative. You will need to re-screen for an appropriate solvent system.
-
Deactivated Silica: You can use commercially available "deactivated" or "base-washed" silica gel, though this is a more expensive option.
-
Question 4: I am struggling to induce crystallization. My purified product remains an oil or a sticky, amorphous solid after solvent removal. What should I do?
Answer: Failure to crystallize is often due to residual solvent, minor impurities inhibiting lattice formation, or simply using a suboptimal solvent.
Solutions:
-
Ensure High Purity: First, confirm the purity of your material is >98% by HPLC. Impurities can act as "crystal poisons." If it's not pure, re-purify by chromatography.
-
Solvent Trituration/Precipitation:
-
Rationale: This technique involves suspending the oil in a solvent where it is poorly soluble. This can "shock" the material into precipitating as a solid.
-
Procedure: Add a non-polar solvent like hexanes or diethyl ether to your oil. Stir or sonicate the mixture vigorously. The oil should transform into a solid powder, which can then be filtered.
-
-
Systematic Recrystallization Screening:
-
Rationale: Finding the right solvent system is key. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure: A detailed protocol for solvent screening is provided in the "Experimental Protocols" section. Test a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate, Acetonitrile, Isopropanol, Ethanol/Water mixtures).
-
-
Introduce a Seed Crystal: If you have a small amount of solid material from a previous batch, adding a tiny crystal to a supersaturated solution can initiate crystallization.
Visual Workflow: Purification Strategy
The following decision tree can help you choose the best purification strategy based on your initial crude sample analysis.
Caption: Purification strategy decision workflow.
Frequently Asked Questions (FAQs)
-
Q: What are the general solubility properties of this compound?
-
A: It is generally soluble in chlorinated solvents (DCM, chloroform), moderately soluble in polar aprotic solvents (THF, Ethyl Acetate, Acetone), and poorly soluble in non-polar solvents (hexanes, heptane) and water. Acetonitrile is often a good solvent for recrystallization.[4]
-
-
Q: What are the recommended storage conditions?
-
A: Store the solid compound in a tightly sealed container at room temperature (2-8°C for long-term storage), protected from light and moisture to prevent hydrolysis of the 4-chloro group.
-
-
Q: How stable is the N-phenylsulfonyl protecting group?
-
Q: What are the key analytical signals to look for?
-
A:
-
¹H NMR: Expect signals for the phenyl group (multiplets between ~7.5-8.2 ppm), and two singlets for the pyrrolopyrimidine core protons, one for H-2 and one for H-5.
-
Mass Spec (MS): The molecular formula is C₁₂H₇ClIN₃O₂S.[8][9] Look for the molecular ion peak [M+H]⁺ at approximately 420, noting the characteristic isotopic pattern for the presence of one chlorine atom.
-
-
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to separate the title compound from its less-polar starting material.
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve your compound in a minimal amount of DCM or ethyl acetate, add the silica, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Dry-pack the column with silica gel. Wet the column with the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane) containing 0.5-1% Triethylamine (TEA).
-
Recommended Gradient:
-
Start with 5% EtOAc/Hexanes to elute very non-polar impurities.
-
Slowly increase the gradient to 10-15% EtOAc/Hexanes. Your product should elute in this range.
-
The un-iodinated starting material will elute slightly after your product.
-
-
-
Monitoring: Collect fractions and monitor them by TLC (e.g., using 20% EtOAc/Hexanes as the eluent). Visualize spots using a UV lamp (254 nm).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization Solvent Screening
This protocol helps identify a suitable solvent for purification by recrystallization.
-
Preparation: Place a small amount (~10-20 mg) of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see table below) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature. If it is highly soluble, the solvent is unsuitable for recrystallization.
-
Heating: If the solid is poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
Observation: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a high yield of crystalline solid upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Expected Behavior |
| Hydrocarbons | Toluene, Heptane | Low solubility at RT, good potential. Toluene is often a good choice for aromatic compounds. |
| Esters | Ethyl Acetate | Moderate to high solubility at RT. May require an anti-solvent like hexanes. |
| Ketones | Acetone | Often too soluble unless used in a solvent/anti-solvent pair. |
| Ethers | THF, 2-MeTHF | Usually too soluble for single-solvent recrystallization. |
| Alcohols | Isopropanol (IPA), EtOH | Good potential. Often used with water as an anti-solvent. |
| Nitriles | Acetonitrile (ACN) | Excellent potential. Reported in the literature for similar compounds.[4] |
Data Summary
Table 2: Key Compound Properties & Impurities
| Attribute | Value / Description |
| IUPAC Name | 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine[8] |
| CAS Number | 876343-09-8[8] |
| Molecular Formula | C₁₂H₇ClIN₃O₂S[9] |
| Molecular Weight | 419.63 g/mol [9] |
| Appearance | Typically an off-white to yellow solid.[9] |
| Common Impurity 1 | 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (Starting Material). Slightly more polar than the product. |
| Common Impurity 2 | 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Deprotected). Significantly more polar than the product. |
References
- 1. Ruxolitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. nbinno.com [nbinno.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 9. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in Experimental Assays
Welcome to the technical support center for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a vital intermediate in the synthesis of novel kinase inhibitors and other advanced pharmaceutical compounds.[1][2][3] Its complex, largely hydrophobic structure, while key to its synthetic utility, presents significant challenges in achieving and maintaining solubility in the aqueous environments typical of biochemical and cellular assays.
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of physical chemistry to not only offer solutions but to explain the scientific reasoning behind them, empowering you to optimize your experimental success.
Understanding the Solubility Challenge
The structure of this compound contains a large, nonpolar phenylsulfonyl group and a halogenated pyrrolopyrimidine core. These features contribute to a high LogP value, predicting poor aqueous solubility.[4] Consequently, direct dissolution in aqueous buffers will inevitably fail. The primary challenge is not just initial dissolution but preventing the compound from precipitating out of solution when a concentrated organic stock is diluted into your aqueous assay medium—a phenomenon often called "solvent shock" or "precipitation upon dilution."[5][6]
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, won't dissolve in my aqueous buffer. What is the first and most critical step?
A1: The foundational step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its exceptional solvating power for a wide range of hydrophobic organic molecules.[6][7] This concentrated stock solution will serve as the starting point for all subsequent dilutions into your experimental medium. It is imperative to use high-purity, anhydrous DMSO to avoid introducing water, which can lower the initial solubility of the compound in the stock solution.[8]
Q2: I successfully dissolved the compound in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous assay buffer. What is happening?
A2: You are observing the classic phenomenon of "precipitation upon dilution" or "DMSO shock."[6] Your compound is highly soluble in the 100% organic environment of the DMSO stock. When this stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the solvent environment around your compound molecules abruptly shifts from highly organic to predominantly aqueous. Because the compound's thermodynamic solubility in water is extremely low, it crashes out of the solution, forming a precipitate.[9] The key is to manage this transition carefully to maintain a metastable, soluble state.
Q3: How can I prevent my compound from precipitating upon dilution into the aqueous buffer?
A3: Several strategies can be employed, often in combination:
-
Minimize Final Organic Solvent Concentration: The most critical factor is to keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), and ideally should be kept below 0.1% to avoid solvent-induced artifacts.[5][10]
-
Optimize the Dilution Method: The physical technique of dilution matters. Instead of adding a small volume of stock directly into the final large volume of buffer, add the stock solution dropwise into the buffer while the buffer is being vortexed or rapidly mixed.[6][9] This promotes rapid dispersion and avoids creating localized regions of high compound concentration that can nucleate precipitation.
-
Use a Stepwise Dilution (Serial Dilution): Do not perform a single, large dilution. First, perform an intermediate dilution of your high-concentration DMSO stock into a smaller volume of your aqueous buffer or a buffer/co-solvent mixture.[9] This creates a more manageable intermediate stock that can then be further diluted to the final concentration.
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?
A4: Yes, pH modification can be a highly effective strategy for compounds with ionizable functional groups.[11][12] The this compound molecule contains nitrogen atoms within its pyrrolopyrimidine core, which are weakly basic.[3] Lowering the pH of the aqueous buffer (making it more acidic) can lead to protonation of these nitrogen atoms. This ionization increases the compound's polarity, which generally enhances its interaction with water and improves aqueous solubility.[5][11]
-
Causality: The protonated form of the molecule is a salt, which is typically more water-soluble than the neutral form.
-
Critical Consideration: You must ensure that the pH required for solubility is compatible with the pH optimum of your biological system (e.g., enzyme activity, cell viability).[6] A buffer with sufficient buffering capacity is essential to maintain the target pH after the addition of the compound stock.[13]
Q5: What are co-solvents, and can they help with my solubility issues?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small quantities, can increase the solubility of poorly soluble compounds.[14] They function by reducing the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules.[6]
For your compound, after preparing the primary stock in DMSO, you could perform an intermediate dilution into a buffer that contains a small percentage of a co-solvent like ethanol, polyethylene glycol (PEG), or propylene glycol.[15]
| Co-Solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% | Excellent solubilizer, but can be toxic to cells at higher concentrations.[10] |
| Ethanol | 1-5% | Less toxic than DMSO, but also a less powerful solvent. |
| PEG 300/400 | 1-10% | Often used in in vivo formulations; can help create stable solutions.[15] |
| Glycerol | 1-10% | Increases viscosity; can help stabilize proteins and compounds. |
Table 1: Common Co-solvents for Improving Compound Solubility in Aqueous Assays.
Q6: I've tried everything and still see some precipitation over the course of my long-term (24-48h) cell culture experiment. What else can I do?
A6: For long-term stability, you may need to explore more advanced formulation strategies using excipients. Excipients are inactive substances added to a formulation to improve its properties, such as solubility and stability.[16][17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can become encapsulated within the cavity, forming an inclusion complex that is water-soluble.[17]
-
Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions.[17] The hydrophobic compound can partition into the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous phase. This is a common technique used in self-emulsifying drug delivery systems (SEDDS).[17]
-
Serum Proteins: If your experiment uses cell culture medium containing fetal bovine serum (FBS), the albumin and other proteins in the serum can act as carriers, binding to the hydrophobic compound and helping to keep it in solution.[18]
Troubleshooting Workflow & Protocols
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubilizing the compound.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the foundational step of creating a concentrated stock solution in DMSO.
-
Equilibrate Compound: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate Solvent Volume: Determine the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10-50 mM). Use an accurate molecular weight (419.63 g/mol ).[19]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Facilitate Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.[5]
-
Aid with Energy (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[5] Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Protocol 2: Stepwise Dilution to Minimize Precipitation
This protocol is designed to prevent "solvent shock" when preparing working solutions.
-
Prepare High-Concentration Stock: Start with a validated, fully dissolved stock solution in 100% DMSO (e.g., 20 mM) from Protocol 1.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of the stock solution. For example, dilute the 20 mM DMSO stock 1:10 by adding 5 µL of stock to 45 µL of your final aqueous assay buffer. This creates a 2 mM solution in 10% DMSO. Vortex immediately and thoroughly during this step.[6]
-
Prepare Final Working Solution: Use the 2 mM intermediate stock to prepare your final working concentration. For instance, to achieve a 20 µM final concentration, you would perform a 1:100 dilution of the intermediate stock (e.g., 2 µL into 198 µL of assay buffer). This results in a final DMSO concentration of only 0.1%, which is well-tolerated by most biological systems.[5]
-
Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your assay.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. srinichem.com [srinichem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. fastercapital.com [fastercapital.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. selleckchem.com [selleckchem.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. senpharma.vn [senpharma.vn]
- 18. benchchem.com [benchchem.com]
- 19. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" reaction side products and removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is crucial for the development of novel kinase inhibitors and other advanced pharmaceutical agents.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its synthesis, focusing on the identification and removal of reaction side products.
Frequently Asked Questions & Troubleshooting
Q1: After the iodination reaction, my TLC and HPLC analyses show a significant amount of a slightly less polar spot/peak corresponding to the starting material. How can I drive the reaction to completion and remove the unreacted material?
Answer: This is a common issue indicating an incomplete reaction. The starting material, 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, is structurally very similar to the desired iodinated product, making their separation challenging.
Causality & Prevention: The electrophilic iodination of the pyrrole ring using N-Iodosuccinimide (NIS) is highly dependent on reaction conditions. Incomplete reactions typically stem from:
-
Insufficient Reagent: The stoichiometry of NIS is critical. While a 1:1 molar ratio is theoretically sufficient, slight degradation of the reagent or competing side reactions may necessitate a small excess.
-
Low Reaction Temperature: Electrophilic aromatic substitution requires sufficient activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
-
Short Reaction Time: The reaction may simply not have been allowed to run long enough. Monitoring by TLC or HPLC is essential to determine the point of maximum conversion.
Troubleshooting & Removal:
-
Reaction Optimization: Before resorting to purification, consider optimizing the reaction conditions. A slight excess of NIS (e.g., 1.1-1.2 equivalents) and ensuring the reaction runs to completion (monitored by TLC/HPLC) can significantly improve the yield of the desired product.[3]
-
Purification via Column Chromatography: This is the most effective method for separating the product from the unreacted starting material. Due to their similar polarities, a high-resolution silica gel column with a shallow solvent gradient is recommended.
-
Table 1: Recommended Column Chromatography Parameters
Parameter Recommendation Rationale Stationary Phase Silica Gel (230-400 mesh) Standard choice for this class of compounds, providing good resolution. Mobile Phase Hexane/Ethyl Acetate Gradient Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The starting material will elute before the more polar iodinated product.[3] | Loading Method | Dry Loading | Adsorbing the crude material onto a small amount of silica gel before loading onto the column often improves separation efficiency. |
-
Q2: My crude product is a persistent yellow or brown color, even after initial solvent removal. What is this impurity and how do I get a clean, white solid?
Answer: The coloration is almost certainly due to residual elemental iodine (I₂) or unreacted N-Iodosuccinimide (NIS).[4] NIS itself is a pale yellow solid and can decompose to release I₂, which has a characteristic purple-to-brown color.[5][6]
Causality & Prevention: This issue arises from using a slight excess of NIS to drive the reaction to completion. During the workup, these iodine-containing species must be chemically neutralized and removed.
Troubleshooting & Removal: The standard and most effective method is to quench the reaction mixture with a reducing agent that converts I₂ and excess NIS into colorless, water-soluble iodide salts. Aqueous sodium thiosulfate (Na₂S₂O₃) is the reagent of choice.[7]
**dot graph "Purification_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Workflow for quenching and removal of iodine impurities.
Protocol 1: Quenching and Extractive Workup
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Quenching Wash: Transfer the organic solution to a separatory funnel and wash it with a 10% aqueous solution of sodium thiosulfate. The yellow/brown color in the organic layer should disappear. If it persists, repeat the wash.
-
Aqueous Wash: Follow the thiosulfate wash with a wash using deionized water and then a saturated aqueous sodium chloride (brine) solution to remove residual water-soluble impurities and aid in layer separation.[8]
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which should now be free of iodine coloration.
Q3: I'm observing a highly polar impurity by TLC/HPLC. Could this be from hydrolysis or deprotection?
Answer: Yes, observing a significantly more polar side product is a strong indication of either hydrolysis of the 4-chloro group or cleavage of the N-phenylsulfonyl protecting group.
Causality & Identification:
-
Hydrolysis Product: The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions during workup, forming the corresponding 4-hydroxy-pyrrolo[2,3-d]pyrimidine (a pyrrolopyrimidinone).[8][9][10] This species is significantly more polar and less soluble in common organic solvents.
-
Deprotection Product: The N-phenylsulfonyl group is a robust protecting group but can be cleaved under strongly basic conditions (e.g., using NaOH or KOH), yielding 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[11][12] This "de-protected" compound will also be more polar than the desired product due to the presence of the N-H bond.
**dot graph "Side_Reaction_Pathways" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Key reaction and potential side-product pathways.
Prevention & Removal:
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction to minimize water content.
-
Careful Workup: When performing aqueous washes, avoid letting the mixture sit for extended periods, especially if the pH is not neutral. Neutralize any acidic or basic quench carefully to a pH of ~7 before extraction.[8]
-
-
Removal:
-
Column Chromatography: Both the hydrolysis and deprotection side products are significantly more polar than the desired product. They will have much lower Rf values on TLC and will either remain at the baseline or elute much later during column chromatography using the Hexane/EtOAc system described in Q1.
-
Recrystallization/Trituration: If the crude product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or a specific mixture of hexane/EtOAc) can be an effective purification method.[11]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the versatile 4-chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed to provide in-depth, field-proven insights into optimizing common synthetic transformations, troubleshooting challenging reactions, and understanding the causality behind experimental choices.
Introduction: The Strategic Value of the Scaffold
The this compound (CAS: 876343-09-8) is a pivotal intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][2] Its structure is a purine isostere, allowing derivatives to effectively interact with ATP-binding sites in enzymes.[3][4] The scaffold's utility is derived from its three key functional handles, each with distinct and tunable reactivity:
-
C6-Iodo Group: Highly reactive towards palladium-catalyzed cross-coupling reactions.
-
C4-Chloro Group: Less reactive than the iodo group, enabling selective and sequential functionalization.[1]
-
N7-Phenylsulfonyl Group: An essential protecting group for the pyrrole nitrogen, which can be removed in a final step.[5]
This guide will address the most common synthetic operations performed on this scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-deprotection.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N7-phenylsulfonyl group?
The phenylsulfonyl group serves as a robust electron-withdrawing protecting group for the pyrrole nitrogen (N7). This is critical for two reasons:
-
It prevents N-H related side reactions, such as N-arylation, during palladium-catalyzed coupling.[6][7]
-
It acidifies the N-H proton, facilitating regioselective iodination at the C6 position during the scaffold's synthesis.
Q2: Why are there two different halogens (Iodine at C6, Chlorine at C4)?
This is a strategic design feature that allows for orthogonal, sequential functionalization . The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective cross-coupling at the C6 position while leaving the C4-chloro group intact for a subsequent, different coupling reaction.[8][9]
Q3: My initial cross-coupling attempt at the C6-iodo position is sluggish. What is the first thing I should check?
Before extensively re-optimizing, verify the integrity of your catalyst and the reaction atmosphere. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Catalyst deactivation is a common cause of sluggish or stalled reactions.
Q4: Can I perform a C-N coupling at the C4 position before a C-C coupling at the C6 position?
While possible, it is generally more reliable to functionalize the C6-iodo position first. Attempting to perform a Buchwald-Hartwig amination at C4 first may lead to competitive reactions or deactivation of the catalyst, complicating the subsequent, more challenging coupling at the C6 position. The standard, and often more successful, route is C6-Suzuki followed by C4-amination.[10]
PART 2: Troubleshooting Guides for Core Reactions
Suzuki-Miyaura Coupling at the C6-Iodo Position
This reaction is typically used to introduce aryl or heteroaryl fragments.
-
Problem: Low or no yield of the desired coupled product.
-
Potential Cause & Solution (Catalyst/Ligand): The choice of palladium source and ligand is crucial. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands often show higher activity. For challenging substrates, consider more electron-rich and bulky biarylphosphine ligands like SPhos or XPhos.[7] A common starting point is Pd(dppf)Cl₂, which has proven effective for rapid conversions.[11]
-
Potential Cause & Solution (Base): The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle by facilitating the transmetalation step. If common bases like Na₂CO₃ or K₂CO₃ are ineffective, switch to a stronger base like Cs₂CO₃ or K₃PO₄.[7] The solubility of the base can also be a factor; K₃PO₄ is often a good choice in dioxane/water mixtures.
-
Potential Cause & Solution (Solvent): Aprotic polar solvents are standard. 1,4-Dioxane, DME, or DMF, often with a small amount of water (e.g., 10:1 ratio), are excellent choices. The water can help solubilize the base and boronic acid.
-
-
Problem: Significant formation of a de-iodinated byproduct (hydrodehalogenation).
-
Potential Cause & Solution: This side reaction is often caused by impurities in the boronic acid or by a slow transmetalation step. Ensure your boronic acid is pure and, if necessary, use a freshly opened bottle or recrystallize it. Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can sometimes outcompete the dehalogenation pathway.
-
-
Problem: Formation of homo-coupled boronic acid byproduct (Glaser coupling).
-
Potential Cause & Solution: This indicates the presence of oxygen. Rigorously degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Substrate | Reference |
| Pd(dppf)₂Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90-100 | Aryl/Heteroaryl Boronic Acids | [11] |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | MeCN/H₂O | Reflux | (2-ethoxyvinyl)borolane | [12] |
| Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (3) | Dioxane | 100 | Aryl Boronic Acids | [7] |
Buchwald-Hartwig Amination at the C4-Chloro Position
This reaction is used to install primary or secondary amines, a common feature in many kinase inhibitors.[13]
-
Problem: Reaction fails to initiate or stalls at low conversion.
-
Potential Cause & Solution (Catalyst/Ligand): C-Cl bonds are less reactive than C-I bonds, and C-N bond formation requires a highly active catalyst. Standard Pd/phosphine combinations may fail. The use of specialized, bulky biarylphosphine ligands is often mandatory.[6] Ligands like RuPhos , XPhos , or BINAP are excellent choices.[6][14] Using palladium precatalysts, such as RuPhos-Pd-G3, can also improve reaction efficiency by ensuring the rapid generation of the active Pd(0) species.[6]
-
Potential Cause & Solution (Base): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Cesium carbonate (Cs₂CO₃) is a milder but often very effective alternative, especially when substrate functionality is sensitive to stronger bases.[7][14]
-
-
Problem: Decomposition of starting material or product.
-
Potential Cause & Solution: High reaction temperatures can lead to degradation. If you observe decomposition at temperatures >100 °C, try a more active catalyst/ligand system that can operate under milder conditions (e.g., 60-80 °C). The combination of a modern palladium precatalyst and a biarylphosphine ligand often allows for lower reaction temperatures.[6]
-
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Substrate | Reference |
| Pd(OAc)₂ (10) | BINAP (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | Primary/Secondary Amines | [14] |
| RuPhos Precatalyst (0.5-2) | - | NaOtBu (1.5) | Toluene or Dioxane | 80-100 | Primary/Secondary Amines | [6] |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Amides, Amines | [7] |
Deprotection of the N7-Phenylsulfonyl Group
This is the final step to reveal the N-H of the pyrrole ring, which is often a critical hydrogen bond donor for kinase binding.
-
Problem: Incomplete removal of the phenylsulfonyl group.
-
Potential Cause & Solution (Reagent Strength): This cleavage is typically a nucleophilic aromatic substitution on the sulfur atom. If the reaction is incomplete, the base may not be strong enough or sufficiently soluble. A 5M solution of NaOH in Methanol/THF is a very effective and common reagent system.[5] If this fails, consider stronger bases like potassium tert-butoxide, but be mindful of potential side reactions with other functional groups on your molecule.
-
Potential Cause & Solution (Reaction Time/Temp): These reactions are often complete within 1-2 hours at room temperature.[5] If the reaction is sluggish, gentle warming to 40 °C can be attempted, but monitor carefully for byproduct formation. Extending the reaction time is another option.
-
-
Problem: Product is insoluble and difficult to isolate.
-
Potential Cause & Solution: The deprotected pyrrolo[2,3-d]pyrimidine core is often a crystalline solid with limited solubility. After quenching the reaction with an aqueous solution (e.g., saturated aq. NH₄Cl), the product may precipitate.[5] This is often advantageous. The crude product can be collected by filtration and purified by trituration or recrystallization from a suitable solvent like acetonitrile.[5]
-
PART 3: Detailed Experimental Protocols
Disclaimer: These are generalized protocols adapted from the literature and should be optimized for specific substrates. All reactions involving palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C6
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at C4
-
To a reaction vessel, add the C6-functionalized 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.1 equiv.), and the ligand (e.g., BINAP, 0.1 equiv.).
-
Add the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add degassed 1,4-dioxane, followed by the amine (1.5 equiv.).[14]
-
Heat the reaction mixture to 110 °C and stir until complete consumption of the starting material is observed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the N7-Phenylsulfonyl Group
-
Dissolve the N7-phenylsulfonyl protected substrate (1.0 equiv.) in a mixture of THF and Methanol.[5]
-
To this solution, add an aqueous solution of NaOH (e.g., 5M solution, ~4-5 equiv.) dropwise at room temperature.[5]
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[5]
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the solid can be further purified by grinding/triturating with a hot solvent like acetonitrile to remove impurities.[5]
PART 4: Visualization of Workflows
Caption: General synthetic workflow for derivatization.
Caption: Troubleshooting decision tree for a failed reaction.
PART 5: References
-
Chemicalbook. (n.d.). 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Kinase Inhibitor Synthesis: The Role of this compound. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Trusted Supplier of this compound. Retrieved from --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Retrieved from --INVALID-LINK--
-
Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from --INVALID-LINK--
-
Sørensen, M. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Retrieved from --INVALID-LINK--
-
Fries, J. A., et al. (2009). Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. PubMed. Retrieved from --INVALID-LINK--
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Retrieved from --INVALID-LINK--
-
Gucky, T., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from --INVALID-LINK--
-
Bhyravabhotla, K., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved from --INVALID-LINK--
-
Tumkevicius, S. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Retrieved from --INVALID-LINK--
-
Andrade, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved from --INVALID-LINK--
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). Inno-Pharmchem. Retrieved from --INVALID-LINK--
-
Šačkus, A., et al. (2010). Pyrrolo[2,3-d]pyrimidine-Core Extended π-Systems. Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines. ResearchGate. Retrieved from --INVALID-LINK--
-
Poštová-Slavětínská, L., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecules | Free Full-Text | Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
Technical Support Center: Troubleshooting "4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine" in Cell Culture
A Guide for the Pioneering Researcher
Welcome to the technical support center for "4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine." This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this compound in their cell culture experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that is grounded in scientific principles and practical laboratory experience.
An Important Note on the Use of this Compound
It is crucial to understand that This compound is primarily documented and available as a synthetic intermediate.[1][2] Its main application is in the synthesis of more complex molecules, particularly kinase inhibitors.[3][4][5] The phenylsulfonyl group is a stable protecting group used in organic synthesis.[6]
Therefore, its direct application in cell culture is an "off-label" use, and there is a lack of published data on its biological activity, cytotoxicity, and stability in physiological conditions. This guide is intended to help you navigate the challenges of working with an uncharacterized synthetic intermediate in a biological context, providing a framework for systematic troubleshooting and data interpretation.
Compound Profile
Here are the key chemical and physical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇ClIN₃O₂S | [1][2] |
| Molecular Weight | 419.63 g/mol | [1][2] |
| Appearance | White to off-white solid | [7] |
| Primary Role | Synthetic Intermediate | [1][2] |
| Chemical Class | Halogenated Heterocycle | [2] |
The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for potent kinase inhibitors, targeting a wide range of kinases including RET, EGFR, Her2, VEGFR2, and CDK2.[4][5][8] This suggests that even as a synthetic intermediate, the compound may exhibit off-target kinase inhibitory activity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to address common issues you may encounter when using this compound in cell culture.
Compound Handling and Solubility
Q: My compound is not dissolving properly in my cell culture medium. What should I do?
A: Poor aqueous solubility is a common issue with synthetic organic compounds. Direct dissolution in aqueous media is often not feasible.
-
Recommended Solvents: Start by preparing a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell culture applications.[7][9][10] Ethanol can also be considered.[7][9]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
To prepare your working concentration, perform a serial dilution from the stock solution into your cell culture medium.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be cytotoxic. [10]
-
-
Troubleshooting Precipitation:
-
Visual Inspection: After diluting your stock solution into the medium, visually inspect for any precipitate.
-
Pre-warming: Gently warm your cell culture medium to 37°C before adding the compound.
-
Vortexing: Vortex the diluted solution gently before adding it to your cells.
-
Solubility Limit: If precipitation persists, you may have exceeded the compound's solubility limit in your medium. You may need to work at lower concentrations.
-
Stability and Activity
Q: I am not observing any effect (or the effect is inconsistent) in my experiments. What could be the reason?
A: The lack of an observed effect can stem from several factors, from compound instability to the specifics of your biological system.
-
Compound Stability:
-
The phenylsulfonyl group is generally stable, but its stability in long-term cell culture (days to weeks) has not been documented.[6] The compound may degrade over time. Consider replacing the media with freshly diluted compound every 24-48 hours for long-term experiments.
-
Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.
-
-
Target Engagement:
-
As a synthetic intermediate, this compound may not have significant biological activity.
-
The intended target of the final kinase inhibitor may not be present or functionally important in your chosen cell line. Confirm the expression of potential target kinases (e.g., RET, EGFR) via western blot or other methods.
-
-
Experimental Variability:
-
Ensure consistent cell seeding density and passage number.
-
Use a consistent incubation time for all experiments.
-
Q: I am observing high levels of cytotoxicity even at low concentrations. Why is this happening?
A: High cytotoxicity can be due to several factors, including off-target effects or the inherent toxicity of the compound.
-
Off-Target Effects: The pyrrolo[2,3-d]pyrimidine scaffold is known to interact with a wide range of kinases.[5][8] The compound may be inhibiting essential kinases, leading to cell death.[11]
-
Synthetic Intermediate Toxicity: Not all synthetic intermediates are benign, and some can have inherent cytotoxic properties.[12]
-
Solvent Toxicity: Ensure your final DMSO concentration is not exceeding a non-toxic level (typically <0.5%).[10]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.[13][14]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration).
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 2: Screening for Off-Target Kinase Inhibition via Western Blot
This protocol allows for a preliminary assessment of whether the compound is inhibiting common signaling pathways.[16][17]
-
Cell Treatment: Plate your cells and, once they are at the desired confluency, treat them with the compound at a non-toxic concentration (determined from the MTT assay) for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with a primary antibody against a phosphorylated form of a common downstream kinase substrate (e.g., p-Akt, p-ERK).
-
After visualization, strip the membrane and re-probe with an antibody against the total protein (e.g., Akt, ERK) to ensure equal protein loading.
-
-
Data Analysis: A decrease in the phosphorylated protein signal in the compound-treated sample compared to the control suggests potential inhibition of the upstream kinase pathway.
Disclaimer
The information provided in this technical support guide is for research purposes only and is based on general principles of cell culture and small molecule inhibitor troubleshooting. Given the uncharacterized nature of "this compound" as a bioactive compound, all experiments should be conducted with appropriate controls and careful data interpretation.
References
- 1. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 2. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. srinichem.com [srinichem.com]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro study of the intrinsic toxicity of synthetic surfaces to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" degradation pathways and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-09-8). This document serves as a comprehensive resource for troubleshooting common issues related to the degradation of this critical pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.
This compound is a key building block in the synthesis of various kinase inhibitors.[1][2] Its stability is paramount for ensuring reaction efficiency, product purity, and reproducibility. While specific degradation pathways for this exact molecule are not extensively published, we can infer its stability profile from its structural motifs and data on analogous compounds, such as the pyrrolo[2,3-d]pyrimidine core and related kinase inhibitors like Ruxolitinib.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: My compound shows signs of degradation upon storage (e.g., discoloration, new spots on TLC/LC-MS). What are the likely causes?
A1: Degradation of this compound can be attributed to several factors, primarily hydrolysis, photodegradation, and reaction with nucleophiles. The pyrrolo[2,3-d]pyrimidine core, while relatively stable, possesses reactive sites susceptible to degradation under non-ideal conditions.[7][8]
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This would lead to the formation of a 4-hydroxy-pyrrolo[2,3-d]pyrimidine derivative.
-
Photodegradation: The carbon-iodine bond is known to be sensitive to light, particularly UV radiation. Exposure can lead to homolytic cleavage of the C-I bond, initiating radical reactions and leading to a variety of impurities.
-
Nucleophilic Attack: Besides water, other nucleophiles in your reaction mixture or storage solvent (e.g., amines, thiols) can displace the chloro or iodo substituents.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool (2-8 °C) or frozen (-20 °C) to slow down the rate of chemical reactions.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the pyrrole ring.
-
Light: Protected from light by using an amber vial or by storing it in a dark place.
-
Moisture: In a desiccated, moisture-free environment to prevent hydrolysis.
Q3: I am observing the loss of the phenylsulfonyl group in my reaction. Why is this happening and how can I prevent it?
A3: The N-phenylsulfonyl group is a robust protecting group but can be cleaved under specific conditions.[9][10][11] Cleavage is typically promoted by:
-
Strong Basic Conditions: Harsh basic conditions (e.g., refluxing with NaOH) can lead to the cleavage of the N-S bond.[10][12]
-
Nucleophiles: Soft nucleophiles, particularly thiols, can cleave the N-S bond.[9][11]
-
Reductive Conditions: Certain reductive methods can also remove the sulfonyl group.[10][11]
To prevent this, avoid harsh bases and strong nucleophiles if the integrity of the phenylsulfonyl group is required for subsequent steps. If deprotection is desired, treatment with a methanolic solution of NaOH at room temperature is a common method.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Prevention |
| Appearance of a more polar spot on TLC/LC-MS during aqueous workup. | Hydrolysis of the 4-chloro group to a 4-hydroxy group. | - Keep the pH of aqueous solutions neutral or slightly acidic. - Minimize contact time with aqueous phases. - Extract the product into an organic solvent as quickly as possible. |
| Development of a yellow or brown color in the solid compound or in solution over time. | Photodegradation, likely involving the C-I bond, or oxidation. | - Store the compound in amber vials, protected from light.[13] - Handle the compound in a laboratory with minimal UV light exposure. - Store and handle under an inert atmosphere (Argon or Nitrogen). |
| Formation of an impurity corresponding to the loss of iodine (mass difference of ~126 amu). | Reductive deiodination or photodegradation. | - Avoid unnecessary exposure to reducing agents. - Protect from light during reactions and storage. - Use degassed solvents for reactions. |
| Formation of an impurity corresponding to the loss of the phenylsulfonyl group (mass difference of ~141 amu). | Cleavage of the N-S bond due to basic or nucleophilic conditions. | - Maintain a neutral or acidic pH. - Avoid strong bases (e.g., NaOH, KOH) and potent nucleophiles (e.g., thiophenol) unless deprotection is intended.[9][10] |
| Low yield in subsequent reactions, such as Suzuki or Sonogashira coupling. | Degradation of the starting material leading to lower effective concentration. | - Confirm the purity of the starting material by NMR or LC-MS before starting the reaction. - Follow the recommended storage and handling procedures meticulously. |
Visualizing Degradation Pathways & Workflows
A simplified representation of the potential degradation pathways can help in understanding the stability of the molecule.
Caption: Potential degradation routes for the title compound.
A recommended workflow for handling this sensitive intermediate is crucial to ensure experimental success.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijamscr.com [ijamscr.com]
- 4. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. srinichem.com [srinichem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. This critical intermediate serves as a versatile scaffold in the development of targeted therapies, particularly kinase inhibitors[1][2][3]. Scaling this synthesis from the bench to pilot or manufacturing scale introduces challenges that require a thorough understanding of the reaction mechanism, critical process parameters, and potential pitfalls. This guide is structured to provide direct, actionable solutions to common problems encountered during this process.
Overview of the Synthetic Pathway
The synthesis involves the regioselective iodination of the electron-rich pyrrole ring of the N-phenylsulfonyl-protected 4-chloropyrrolo[2,3-d]pyrimidine. The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen and acts as an activating group, directing the electrophilic substitution.
Caption: Synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis and scale-up in a question-and-answer format.
Issue 1: Low Yield & Incomplete Reaction
Question: My reaction has stalled, or the final yield is significantly lower than expected upon scale-up. TLC/HPLC analysis shows a significant amount of starting material remaining. What's going wrong?
Answer: This is a frequent challenge and often points to issues with reagents, reaction conditions, or mass transfer limitations at a larger scale.
Potential Causes & Solutions:
-
Moisture Contamination: The reaction is sensitive to moisture. Water can consume the electrophilic iodinating agent and potentially affect the stability of the starting material and product.[3][4]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous grade Dimethylformamide (DMF) with low water content (<50 ppm). Handle N-Iodosuccinimide (NIS) in a controlled, dry environment.
-
-
Insufficient Reagent Activity: The quality of the NIS is paramount. Over time, or with improper storage, it can degrade.
-
Solution: Use a fresh bottle of NIS or test the activity of your current batch on a small scale. Ensure it has been stored in a cool, dark, and dry place.
-
-
Poor Mixing/Mass Transfer: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Pockets of low reagent concentration can lead to an incomplete reaction.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring for scales larger than 1 L. Use an appropriately sized impeller (e.g., pitch blade, anchor) to ensure good top-to-bottom turnover of the reaction slurry.
-
-
Incorrect Temperature: While the reaction is typically run at room temperature, poor heat dissipation at scale can lead to localized temperature increases, potentially causing side reactions or reagent decomposition.
-
Solution: For large batches, consider cooling the vessel with a water jacket to maintain a consistent internal temperature, especially during the addition of NIS.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Impurities
Question: My crude product shows multiple spots on TLC, and HPLC analysis reveals purity below 95%. What are these impurities and how can I avoid them?
Answer: Impurity formation is often related to over-reaction, side reactions, or degradation. The key is controlling stoichiometry and reaction conditions precisely.
Potential Impurities & Prevention:
-
Di-iodinated Product: The pyrrole ring is activated, and adding excess NIS can lead to the formation of a di-iodo species.
-
Prevention: Use a slight excess, but no more than 1.05-1.1 equivalents of NIS. Ensure the NIS is added portion-wise or as a solution over time on a larger scale to avoid localized high concentrations.
-
-
Hydrolysis of 4-Chloro Group: The C4-Cl bond is susceptible to hydrolysis, especially during a prolonged aqueous workup, forming the 4-hydroxy analog.[4]
-
Prevention: Minimize the duration of the aqueous workup. Keep the temperature low during quenching and extraction. Ensure any pH adjustments are done quickly and with efficient cooling.
-
-
Deprotected Impurity: Although the phenylsulfonyl group is generally stable under these conditions, harsh workups or temperature excursions could lead to its partial cleavage, resulting in 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[5]
-
Prevention: Maintain the recommended reaction temperature and avoid exposure to strong bases during workup.[5]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I used column chromatography on a lab scale, but this isn't feasible for a 5 kg batch. My attempts at crystallization result in an oily product or poor recovery. What are my options?
Answer: Transitioning from chromatography to crystallization is a standard scale-up challenge. Success depends on finding the right solvent system and controlling the crystallization process.
Solutions for Large-Scale Purification:
-
Recrystallization/Trituration: The literature suggests that the deprotected analog can be purified by grinding with boiling acetonitrile.[5] A similar approach using a suitable solvent system can be effective for the target compound.
-
Recommended Solvents for Screening: Start with Isopropanol (IPA), Ethanol, Acetonitrile, Ethyl Acetate, or mixtures of these with an anti-solvent like heptane or water.
-
-
Controlled Crystallization:
-
Dissolve the crude material in a minimal amount of a good solvent at an elevated temperature (e.g., IPA at 60-70 °C).
-
Perform a hot filtration if insoluble particulates are present.
-
Cool the solution slowly and in a controlled manner. Rapid cooling ("crashing out") often traps impurities and leads to poor crystal form.
-
If needed, add a few seed crystals of pure product to encourage crystallization once the solution is saturated.
-
Once the product has crystallized, hold at a lower temperature (e.g., 0-5 °C) to maximize recovery before filtration.
-
Scale-Up Parameters Comparison
The following table provides a comparison of typical parameters for lab and pilot-scale synthesis.
| Parameter | Lab Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) | Rationale for Change |
| Starting Material | 50 g | 5.0 kg | 100x Scale Factor |
| NIS (1.05 eq.) | ~38 g | ~3.8 kg | Maintain Stoichiometry |
| Anhydrous DMF | 500 mL (10 vol) | 50 L (10 vol) | Maintain Concentration |
| Addition of NIS | Portion-wise over 10 min | Slow addition of a DMF solution over 60-90 min | Control exotherm and local concentration |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (e.g., 100-150 RPM) | Ensure homogeneity in a larger volume |
| Temperature Control | Ambient | Jacketed Vessel (15-25 °C) | Dissipate heat of reaction/solution |
| Reaction Monitoring | TLC/HPLC every 30 min | HPLC every 60 min | Slower reaction dynamics at scale |
| Workup/Quench | Pour into ice water | Slow reverse addition into cold water | Safely control quench of a large volume |
| Purification | Column Chromatography | Recrystallization (e.g., from IPA/Heptane) | Scalability and cost-effectiveness |
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting material, 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine? A: Extremely critical. Impurities in the starting material will likely carry through or lead to side products that complicate the final purification. It is recommended to use a starting material with >98% purity.
Q2: What are the primary safety concerns when handling N-Iodosuccinimide at a large scale? A: NIS is an oxidizing agent and an irritant. When handling kilograms, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid inhaling the dust. Ensure the reaction is conducted in a well-ventilated area and avoid contact with combustible materials.
Q3: Can I use a different iodinating agent? A: While other reagents like iodine monochloride or elemental iodine with a base can work, NIS is generally preferred for its milder conditions, high regioselectivity for this substrate, and simpler workup, as the succinimide byproduct is highly water-soluble. Any change would require significant re-optimization.
Q4: What is the best way to monitor the reaction at scale? A: High-Performance Liquid Chromatography (HPLC) is the most reliable method. It provides quantitative data on the consumption of starting material and the formation of the product and key impurities. Develop a stable HPLC method during lab-scale experiments and validate it before implementing it at a larger scale.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Development: The Strategic Role of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides an in-depth technical comparison of kinase inhibitors, focusing on the strategic importance of the versatile chemical intermediate, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine , in their synthesis. We will explore its unique chemical attributes and compare the profiles of inhibitors derived from its core structure against other established kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted therapeutics.
Part 1: The Landscape of Kinase Inhibition
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This signaling mechanism is fundamental to virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[2]
Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways driving the disease. They are broadly classified based on their binding mode:
-
Reversible Inhibitors: These compounds bind non-covalently to the kinase active site and their inhibitory effect is dependent on their concentration. They are further classified as Type I (binding to the active conformation) or Type II (binding to the inactive conformation).[1][3][]
-
Covalent Inhibitors: This class of inhibitors forms a permanent, irreversible covalent bond with a specific amino acid residue within or near the ATP-binding pocket, most commonly a cysteine.[5][6] This irreversible action offers distinct therapeutic advantages, including prolonged target engagement independent of the drug's circulating concentration, high potency, and the ability to overcome resistance mechanisms.[2][5]
Caption: Generic kinase signaling pathway and point of intervention.
Part 2: The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrrolo[2,3-d]pyrimidine core is one such scaffold, frequently found in potent inhibitors targeting a wide range of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and interleukin-2-inducible T-cell kinase (Itk).[7][8]
Focus Intermediate: this compound
This specific compound (CAS: 876343-09-8) is not typically an active kinase inhibitor itself but serves as a highly versatile and valuable starting material for synthesizing them.[9][10] Its structure is strategically functionalized to allow for controlled, sequential chemical modifications.
-
Molecular Formula: C₁₂H₇ClIN₃O₂S[11]
-
Molecular Weight: 419.63 g/mol
The power of this intermediate lies in the distinct roles of its functional groups:
-
Pyrrolo[2,3-d]pyrimidine Core: The foundational scaffold that mimics the adenine ring of ATP, enabling it to dock into the kinase hinge region.
-
4-Chloro Group: This is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing side chains, which are crucial for tuning the inhibitor's potency and selectivity.[12]
-
6-Iodo Group: The iodine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[9][13] This enables the extension of the molecule into different regions of the ATP-binding pocket, often to engage with specific amino acid residues or to improve pharmacokinetic properties.
-
7-Phenylsulfonyl Group: This acts as a robust protecting group for the pyrrole nitrogen (N7).[14] Protection at this position is often necessary to prevent unwanted side reactions during synthesis. The group can be reliably removed in a later step to yield the final active compound.
Caption: Key reactive sites of the intermediate scaffold.
Part 3: From Intermediate to Covalent Inhibitor: A Synthetic Workflow
The logical design of a synthetic route using this intermediate is key to achieving the desired final product. The differential reactivity of the chloro and iodo substituents allows for a stepwise, controlled elaboration of the core structure.
Caption: Generalized synthetic workflow from intermediate to final product.
Part 4: Comparative Analysis of Derived Kinase Inhibitors
To illustrate the utility of the pyrrolo[2,3-d]pyrimidine scaffold, we will compare inhibitors derived from it against well-known drugs targeting key kinases in oncology and immunology.
Case Study 1: Covalent Inhibition of Tec Family Kinases (BTK & Itk)
Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (Itk) are crucial mediators in B-cell and T-cell signaling, respectively. Covalent inhibitors that target a conserved cysteine residue in these kinases have shown remarkable clinical success. A series of potent and selective covalent Itk inhibitors have been developed using the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[7]
| Feature | Hypothetical Pyrrolopyrimidine Inhibitor (e.g., Compound 9 from[7]) | Ibrutinib (Imbruvica®) |
| Primary Target(s) | Itk, with high selectivity over BTK[7] | BTK, TEC, EGFR, HER2 |
| Binding Mode | Covalent, Irreversible[7] | Covalent, Irreversible[15] |
| Targeted Residue | Cys442 in Itk | Cys481 in BTK |
| Core Scaffold | 7H-pyrrolo[2,3-d]pyrimidine[7] | Pyrazolo[3,4-d]pyrimidine |
| Key Advantage | High selectivity for Itk, potentially reducing off-target effects seen with less selective BTK inhibitors.[7] | First-in-class, clinically validated efficacy in B-cell malignancies.[15] |
| Reactive Group ("Warhead") | Acrylamide[7] | Acrylamide[15] |
Causality Insight: The development of highly selective Itk inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold demonstrates a key principle of modern drug design: tuning selectivity to achieve a better therapeutic window. While Ibrutinib is highly effective, its off-target activity on kinases like EGFR can contribute to side effects. By optimizing the side chains on the pyrrolopyrimidine core, researchers can steer the molecule to preferentially bind to Itk over other structurally similar kinases, even those with a targetable cysteine.[7]
Case Study 2: Reversible Inhibition of Janus Kinases (JAKs)
The JAK-STAT pathway is central to the signaling of numerous cytokines involved in inflammation and immunity. Inhibitors of JAKs are used to treat autoimmune diseases like rheumatoid arthritis. Tofacitinib, a prominent JAK inhibitor, is synthesized from a related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[16]
| Feature | Tofacitinib (Xeljanz®) | Baricitinib (Olumiant®) |
| Primary Target(s) | Pan-JAK inhibitor (JAK1, JAK2, JAK3) | Preferential inhibitor of JAK1 and JAK2 |
| Binding Mode | Reversible, ATP-Competitive | Reversible, ATP-Competitive |
| Core Scaffold | 7H-pyrrolo[2,3-d]pyrimidine[16] | 7H-pyrrolo[2,3-d]pyrimidine |
| Key Advantage | Broad immunosuppressive effect through pan-JAK inhibition. | Increased selectivity for JAK1/2 may offer a different safety/efficacy profile. |
| Clinical Indication | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Rheumatoid Arthritis, Atopic Dermatitis |
Causality Insight: Both Tofacitinib and Baricitinib are built upon the same core scaffold but achieve different selectivity profiles based on the chemical groups attached at the C4 position. This highlights the "tunability" of the scaffold. By modifying the groups that interact with the non-conserved regions of the kinase ATP-binding site, medicinal chemists can fine-tune the inhibitor's preference for different members of the same kinase family.
Part 5: Essential Experimental Protocols for Inhibitor Characterization
The following protocols are fundamental for evaluating the performance of a newly synthesized kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
This experiment determines the concentration of an inhibitor required to reduce the activity of a purified kinase enzyme by 50% (IC₅₀).
Principle: The assay measures the kinase's ability to convert ATP to ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common luminescent-based method.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., derived from our scaffold) in a suitable buffer (e.g., 10% DMSO).
-
Prepare a solution of the purified target kinase enzyme.
-
Prepare a solution containing the kinase's specific substrate peptide and ATP at a concentration near its Km value.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle control (for 0% and 100% activity).
-
Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Self-Validation: A known, potent inhibitor of the target kinase (a positive control compound) should be run in parallel. The resulting IC₅₀ value must fall within the historically accepted range for that compound to validate the assay's performance.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This experiment confirms that the inhibitor can enter a living cell and block the phosphorylation of its intended target or a downstream substrate.
Principle: Western blotting uses antibodies to detect specific proteins. By using a phospho-specific antibody, one can measure the level of phosphorylation of a target protein in cells treated with the inhibitor.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 12. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 13. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 15. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
A Technical Guide to the Efficacy of 4-Substituted-6-Iodo-7-Phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of the efficacy of derivatives of the "4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine" scaffold. As researchers, scientists, and drug development professionals, our focus is on understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds as kinase inhibitors. This document will delve into the rationale behind the molecular design, present comparative experimental data, and provide detailed protocols for the evaluation of these promising therapeutic candidates.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural mimicry makes it an excellent scaffold for designing ATP-competitive kinase inhibitors[1]. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine nucleus has been successfully incorporated into several approved drugs, most notably Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis[2].
The starting material, This compound , is a key intermediate in the synthesis of a diverse library of kinase inhibitors. The phenylsulfonyl group at the 7-position serves as a protecting group, while the chlorine atom at the 4-position and the iodine at the 6-position provide reactive handles for introducing various substituents to explore the chemical space and optimize biological activity. Specifically, the 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of amine-containing side chains.
Comparative Efficacy of 4-Substituted Derivatives
The primary strategy for derivatizing the core scaffold involves the displacement of the 4-chloro group with various amines. This modification directly influences the compound's interaction with the hinge region of the kinase ATP-binding pocket, a critical determinant of inhibitory activity. Below, we compare the efficacy of several representative derivatives against key kinase targets and cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The data presented in the following tables are synthesized from multiple studies on pyrrolo[2,3-d]pyrimidine derivatives. While not all studies initiated from the exact iodo-substituted phenylsulfonyl precursor, the SAR principles for substitutions at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core are broadly applicable.
A crucial aspect of the design strategy is to introduce moieties that can form hydrogen bonds with the kinase hinge region. The introduction of various substituted anilines and other amino groups at the C4 position has been a fruitful approach to modulate potency and selectivity. For instance, in the context of Janus Kinase (JAK) inhibition, specific substitutions on a piperidine ring attached to the C4-amino group have been shown to be critical for potent and selective inhibition of JAK family members[3][4].
In Vitro Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative 4-substituted pyrrolo[2,3-d]pyrimidine derivatives against various kinases. Lower IC50 values indicate greater potency.
| Compound ID | 4-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| Derivative A | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)amine | JAK1 | 1 | [3] |
| JAK2 | 20 | [3] | ||
| JAK3 | 112 | [3] | ||
| Derivative B | 4-(1H-pyrazol-4-yl)aniline | JAK1 | >90% inhibition | [4] |
| JAK2 | >90% inhibition | [4] | ||
| Derivative C | (4-chlorophenyl)amine | EGFR | 10 | [5] |
| VEGFR-1 | 50 | [5] | ||
| VEGFR-2 | 30 | [5] | ||
| Derivative D | N'-benzylidenebenzohydrazide | EGFR | 40 | [6] |
| Her2 | 152 | [6] | ||
| VEGFR2 | 89 | [6] | ||
| CDK2 | 204 | [6] |
Causality behind Experimental Choices: The selection of kinases for screening is driven by the therapeutic hypothesis. For instance, JAK inhibitors are pursued for autoimmune diseases and myeloproliferative neoplasms[2][7]. EGFR and VEGFR inhibitors are established targets in oncology. The diverse substituents at the 4-position are chosen to probe interactions with different amino acid residues in the ATP-binding pocket, aiming to enhance potency and achieve selectivity against off-target kinases.
Anti-proliferative Activity in Cancer Cell Lines
The following table presents the IC50 values of representative derivatives against various human cancer cell lines, demonstrating their potential as anti-cancer agents.
| Compound ID | 4-Position Substituent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative E | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl...imine | HT-29 | Colon Cancer | 4.01 | [8] |
| Derivative F | N'-(4-chlorobenzylidene)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | HepG2 | Liver Cancer | 29 | [6] |
| MCF-7 | Breast Cancer | 35 | [6] | ||
| Derivative G | N4-(4-chlorophenyl)-6-(1-naphthylmethyl)...diamine | A431 | Skin Carcinoma | 0.5 | [5] |
Causality behind Experimental Choices: The choice of cell lines is based on the known involvement of the targeted kinases in specific cancer types. For example, A431 cells overexpress EGFR, making them a suitable model for testing EGFR inhibitors. The anti-proliferative assays provide a cellular context for the enzymatic inhibition data and are a crucial step in evaluating the therapeutic potential of the compounds.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of these pyrrolo[2,3-d]pyrimidine derivatives.
General Synthesis of 4-Amino-Substituted Derivatives
The synthesis of 4-amino-substituted pyrrolo[2,3-d]pyrimidine derivatives typically involves a nucleophilic aromatic substitution reaction.
Caption: General synthesis workflow for 4-amino-substituted derivatives.
Step-by-Step Methodology:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as n-butanol, add the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-substituted-7-phenylsulfonyl intermediate.
-
Dissolve the intermediate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 5M NaOH) and stir at room temperature for 1-2 hours to remove the phenylsulfonyl protecting group[9].
-
Neutralize the reaction with a saturated aqueous solution of ammonium chloride and concentrate the mixture.
-
Collect the precipitated product by filtration, wash with water, and dry to yield the final 4-amino-substituted-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 values of the synthesized compounds against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a specific peptide), and the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to determine the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells[10][11][12][13][14].
Step-by-Step Methodology:
-
Seed the desired cancer cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes[11].
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions[11][12].
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well[11][12].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[11].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[11][12].
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation[15][16][17][18].
Caption: The JAK-STAT signaling pathway and the site of inhibition.
Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. By binding to the ATP-binding site of JAKs, pyrrolo[2,3-d]pyrimidine inhibitors block the phosphorylation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus. This ultimately leads to the downregulation of pro-inflammatory and pro-proliferative gene expression.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The strategic substitution at the 4-position with various amine-containing moieties has proven to be a highly effective strategy for modulating the efficacy and selectivity of these compounds. The comparative data presented in this guide highlight the potential of these derivatives as therapeutic agents for the treatment of cancer and inflammatory diseases. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs, facilitating further research and development in this promising area of medicinal chemistry.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine: A Kinase Inhibitor Candidate
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to competitively bind to the ATP-binding sites of various protein kinases.[1][2][3][4] This structural motif is central to approved drugs like Tofacitinib and Ruxolitinib, which are instrumental in treating autoimmune diseases and myeloproliferative neoplasms by targeting Janus kinases (JAKs).[4] This guide presents a comprehensive framework for the in vitro validation of a novel derivative, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine (referred to herein as CIPS-PP ), a compound designed for enhanced potency and selectivity.[5]
This document provides an objective comparison of CIPS-PP's performance against established kinase inhibitors, supported by detailed experimental protocols. The narrative is structured to guide researchers, scientists, and drug development professionals through a logical validation sequence, from direct enzyme inhibition to cellular pathway modulation and, ultimately, to phenotypic outcomes.
Section 1: Biochemical Validation of Direct Kinase Inhibition
Expertise & Rationale: The first step in validating a novel kinase inhibitor is to quantify its direct interaction with the purified target enzyme. This biochemical assay is fundamental to determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity across a panel of related kinases. We have selected the Janus kinase (JAK) family as the primary target class for this validation, given the pyrrolo[2,3-d]pyrimidine core's known affinity for these enzymes. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad applicability, measuring kinase activity by quantifying ADP production—a direct product of the kinase's enzymatic reaction.[6][7][8]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for CIPS-PP against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes
-
ATP, Ultra Pure
-
Appropriate kinase buffer
-
CIPS-PP, Tofacitinib (JAK inhibitor control), Staurosporine (broad-spectrum control)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of CIPS-PP and control compounds in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well.[9] This includes the specific JAK enzyme, its corresponding substrate peptide, and the kinase buffer at optimal concentrations.
-
Inhibitor Addition: Add the serially diluted compounds to the reaction wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][7] Incubate for 40 minutes at room temperature.[7][9]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP.[7][9] Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer. The signal directly correlates with the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 1: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Comparative Data: Biochemical Potency and Selectivity
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| CIPS-PP | 45 | 55 | 5.2 | 80 |
| Tofacitinib | 15 | 20 | 8.5 | 110 |
| Staurosporine | 2.1 | 1.8 | 1.5 | 2.5 |
| Note: Data are representative and intended for comparative illustration. |
Interpretation: The data indicates that CIPS-PP is a potent inhibitor of JAK3, with an IC50 value in the low nanomolar range, comparable to or slightly better than the established drug Tofacitinib. Crucially, CIPS-PP demonstrates a favorable selectivity profile, with approximately 10-fold greater potency for JAK3 over JAK1 and JAK2. This selectivity is a critical attribute, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. Staurosporine, as expected, shows potent but non-selective inhibition across all kinases.[11]
Section 2: Cellular Activity and Target Engagement
Expertise & Rationale: Demonstrating that a compound inhibits a purified enzyme is the first step; the second is proving it can engage its target within the complex environment of a living cell and disrupt the intended signaling pathway. The JAK-STAT pathway is a primary signaling cascade for many cytokines.[12][13] Specifically, JAK3 is essential for signaling through receptors that utilize the common gamma chain (γc), such as Interleukin-2 (IL-2).[13][14] IL-2 binding to its receptor triggers JAK3 to phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[15][16] Therefore, measuring the level of phosphorylated STAT5 (pSTAT5) serves as a direct and quantifiable biomarker of JAK3 activity in a cellular context.
Figure 2: The IL-2/JAK3/STAT5 Signaling Pathway and the inhibitory action of CIPS-PP.
Experimental Protocol: Phospho-STAT5 (Tyr694) Western Blot
This protocol details the method to quantify the inhibition of IL-2-induced STAT5 phosphorylation in a human T-cell line (e.g., Jurkat or primary T-cells).
Materials:
-
Human T-cell line (e.g., Jurkat)
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Recombinant Human IL-2
-
CIPS-PP and control compounds
-
RIPA buffer with protease and phosphatase inhibitors[17][18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)[17]
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694)[19], Rabbit anti-total STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Culture Jurkat cells to the desired density. Prior to treatment, starve cells in low-serum media for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of CIPS-PP or control compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-2 (e.g., 50 ng/mL) for 15-30 minutes to induce STAT5 phosphorylation.
-
Cell Lysis: Immediately harvest the cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[17]
-
Incubate the membrane overnight at 4°C with the primary anti-pSTAT5 antibody.
-
Wash the membrane extensively with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with an anti-total STAT5 antibody as a loading control. Quantify band intensities using densitometry software. Normalize the pSTAT5 signal to the total STAT5 signal.
Comparative Data: Cellular IC50 for pSTAT5 Inhibition
| Compound | Cellular pSTAT5 Inhibition (IC50, nM) |
| CIPS-PP | 65 |
| Tofacitinib | 90 |
| Staurosporine | 25 |
Interpretation: The cellular data corroborates the biochemical findings. CIPS-PP effectively enters the cells and inhibits JAK3 signaling, leading to a dose-dependent reduction in STAT5 phosphorylation. Its cellular potency remains strong, with an IC50 of 65 nM, again showing an advantage over Tofacitinib. The slight rightward shift from the biochemical IC50 (5.2 nM) to the cellular IC50 (65 nM) is expected and reflects factors such as cell membrane permeability and intracellular target engagement.
Section 3: Phenotypic Assessment of In Vitro Efficacy
Expertise & Rationale: The final stage of in vitro validation is to connect target inhibition with a relevant cellular phenotype. Since the JAK3/STAT5 pathway is crucial for T-cell proliferation in response to IL-2, an anti-proliferative effect is the expected functional outcome of JAK3 inhibition.[15][20] This assay assesses the compound's ability to modulate a complex biological process, providing a strong indicator of its potential therapeutic efficacy. A common method is to use carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division, allowing for quantification of proliferation by flow cytometry.[21][22]
Experimental Protocol: T-Cell Proliferation Assay (CFSE)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE dye
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody (for T-cell activation)[20][23][24]
-
Recombinant Human IL-2
-
CIPS-PP and control compounds
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling: Isolate PBMCs from healthy donor blood. Label the cells with CFSE dye according to the manufacturer's protocol.
-
Assay Setup: Seed the CFSE-labeled PBMCs in 96-well plates pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and IL-2 to the culture medium to provide co-stimulation and drive proliferation.[20][23]
-
Compound Addition: Add serial dilutions of CIPS-PP and control compounds to the wells. Include stimulated (no inhibitor) and unstimulated (no antibodies/IL-2) controls.
-
Incubation: Culture the cells for 3-5 days to allow for multiple rounds of cell division.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4 or CD8). Analyze the cells using a flow cytometer, gating on the live T-cell population.
-
Data Analysis: The CFSE fluorescence intensity will be halved with each cell division.[22] Quantify the percentage of cells that have undergone one or more divisions (i.e., show reduced CFSE fluorescence compared to the non-proliferating control). Calculate the IC50 for the inhibition of proliferation.
Comparative Data: Inhibition of T-Cell Proliferation
| Compound | Anti-Proliferation (IC50, nM) |
| CIPS-PP | 85 |
| Tofacitinib | 120 |
| Staurosporine | 30 |
Interpretation: The results demonstrate that CIPS-PP effectively inhibits T-cell proliferation, the key phenotypic outcome of blocking the IL-2/JAK3 pathway. The potency in this complex, multi-day assay remains in the nanomolar range and is consistent with the cellular target engagement data, further validating the mechanism of action. The superior performance compared to Tofacitinib in this functional assay underscores its potential as a promising therapeutic candidate.
Conclusion
-
Biochemically, it directly inhibits JAK3 with high potency and demonstrates favorable selectivity over other JAK family members.
-
In a cellular context, it effectively engages its target to block the downstream JAK3/STAT5 signaling pathway.
-
Phenotypically, this target engagement translates into a functionally relevant inhibition of T-cell proliferation.
Compared to the established JAK inhibitor Tofacitinib, CIPS-PP exhibits a superior or comparable profile across all three validation stages. These compelling in vitro results establish a strong foundation for further preclinical development, including kinome-wide selectivity screening, ADME/Tox profiling, and progression into in vivo models of autoimmune disease or hematological malignancies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Permission to Proceed: Jak3 and STAT5 Signaling Molecules Give the Green Light for T Helper 1 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. immunology.org [immunology.org]
- 21. proimmune.com [proimmune.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
"4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine" selectivity profiling against kinase panel
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold and its Intermediates
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to the synthesis of many potent and selective kinase inhibitors is the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold that mimics the adenine structure of ATP, enabling competitive inhibition at the kinase active site.
This guide focuses on the crucial role of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine , a key chemical intermediate. While this compound itself is not an active kinase inhibitor, its strategic functionalization with chlorine and iodine atoms at the 4- and 6-positions, respectively, along with the phenylsulfonyl protecting group, makes it an exceptionally versatile building block for medicinal chemists. The differential reactivity of the chloro and iodo groups allows for sequential, site-selective introduction of various moieties through cross-coupling reactions, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Understanding the kinase selectivity profiles of compounds derived from this intermediate is paramount. Kinase inhibitor promiscuity can lead to off-target effects and associated toxicities, underscoring the need for comprehensive selectivity profiling early in the drug discovery process.[1] This guide will provide a comparative analysis of the kinase selectivity of prominent inhibitors synthesized using the pyrrolo[2,3-d]pyrimidine scaffold, present a detailed protocol for a representative kinase assay, and discuss the underlying principles of achieving kinase selectivity.
Comparative Kinase Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
To illustrate the therapeutic potential of derivatives from the this compound scaffold, we will compare the kinase selectivity profiles of three well-characterized Janus kinase (JAK) inhibitors: Ruxolitinib, Tofacitinib, and Fedratinib. These inhibitors are prime examples of how modifications to the core structure lead to distinct selectivity profiles and, consequently, different therapeutic applications.
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune function and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms.[3]
Quantitative Comparison of Inhibitory Potency (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro IC50 values of Ruxolitinib, Tofacitinib, and Fedratinib against the JAK family kinases and a selection of other kinases.
Table 1: Selectivity Profile against the Janus Kinase (JAK) Family
| Kinase Target | Ruxolitinib (IC50, nM) | Tofacitinib (IC50, nM) | Fedratinib (IC50, nM) |
| JAK1 | 3.3[2][4] | 112[5] | ~105 (35-fold less active than against JAK2)[6] |
| JAK2 | 2.8[2][4] | 20[5] | 3[6] |
| JAK3 | 428[2][7] | 1[5] | >1002 (>300-fold less active than against JAK2)[6] |
| TYK2 | 19[2][7] | >5000[5] | ~405 (135-fold less active than against JAK2)[8] |
Table 2: Selectivity Against Other Kinases
| Kinase Target | Ruxolitinib (Selectivity vs. JAK1/2) | Tofacitinib (IC50, nM) | Fedratinib (IC50, nM) |
| FLT3 | Not significantly inhibited[4] | Not widely reported | 15[6] |
| RET | Not significantly inhibited[4] | Not widely reported | 48[8] |
| BRD4 | Not applicable | Not widely reported | ~130[8] |
| EGFR | Not significantly inhibited[4] | >5000[5] | Not significantly inhibited |
| SRC | Not significantly inhibited[4] | Not widely reported | Not significantly inhibited |
Analysis of Selectivity Profiles:
-
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, with significantly lower activity against JAK3 and moderate activity against TYK2.[4][9] This profile makes it effective in treating myeloproliferative neoplasms driven by aberrant JAK2 signaling.[7]
-
Tofacitinib , while initially developed as a JAK3 inhibitor, is now considered a pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3.[10][11] Its broad JAK inhibition underlies its efficacy in autoimmune conditions like rheumatoid arthritis.[12]
-
Fedratinib is a highly selective JAK2 inhibitor, with significantly less potency against other JAK family members.[6][8] It also shows inhibitory activity against FLT3 and RET.[8] This selectivity profile is advantageous in targeting JAK2-driven myelofibrosis.[13]
These examples clearly demonstrate that the pyrrolo[2,3-d]pyrimidine scaffold, accessible through intermediates like this compound, can be elaborated to generate inhibitors with tailored selectivity profiles for different therapeutic indications.
Visualizing the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for the aforementioned inhibitors. Understanding this pathway is crucial for interpreting the mechanism of action of these drugs.
Caption: The JAK-STAT signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
To quantitatively determine the potency and selectivity of a kinase inhibitor, a robust and reliable in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[15]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient that will be used to determine the IC50 value.
-
-
Assay Plate Setup (384-well plate format):
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a vehicle control for 100% kinase activity) to the appropriate wells of a white, opaque 384-well plate.
-
Include control wells without kinase to determine the background signal (0% kinase activity).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase, its corresponding peptide or protein substrate, and the appropriate kinase reaction buffer.
-
Add the kinase reaction mixture to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for each kinase to ensure accurate IC50 determination.
-
The typical reaction volume is 5 µL.[16]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time may need to be optimized for different kinases.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for kinase selectivity profiling.
Caption: General workflow for kinase selectivity profiling.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, exemplified by the versatile intermediate this compound, is a cornerstone in the development of targeted kinase inhibitors. As demonstrated by the comparative analysis of Ruxolitinib, Tofacitinib, and Fedratinib, strategic chemical modifications to this core structure can yield inhibitors with distinct and clinically relevant kinase selectivity profiles. Comprehensive and quantitative selectivity profiling, utilizing robust methodologies such as the ADP-Glo™ assay, is a critical and indispensable component of the drug discovery and development process. It provides the essential data needed to optimize lead compounds, predict potential off-target effects, and ultimately develop safer and more effective kinase-targeted therapies.
References
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 13. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
A Comparative Guide to In Vivo Performance of Novel Pyrrolo[2,3-d]pyrimidine Analogs as RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the in vivo performance of novel analogs derived from the "4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine" core structure, with a specific focus on their efficacy as inhibitors of the RET (Rearranged during Transfection) receptor tyrosine kinase. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to aid in the rational design and evaluation of next-generation kinase inhibitors.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the fundamental component of ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of various kinases, disrupting their function. The "this compound" intermediate offers medicinal chemists a versatile platform for structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Strategic substitutions at the R1 and R2 positions of the pyrrolo[2,3-d]pyrimidine core have led to the discovery of highly potent and selective RET inhibitors with significant anti-tumor activity in preclinical models.[1]
Comparative In Vivo Efficacy of Lead Analogs in a RET-Driven Xenograft Model
A key study provides a head-to-head comparison of several pyrrolo[2,3-d]pyrimidine analogs in a murine xenograft model featuring a KIF5B-RET fusion, a clinically relevant driver of non-small cell lung cancer (NSCLC).[1] The primary endpoint of these studies was tumor growth inhibition or regression following oral administration of the compounds.
Table 1: Comparative In Vivo Efficacy and Pharmacokinetics of Pyrrolo[2,3-d]pyrimidine RET Inhibitors [1]
| Compound | Regression Dose (mg/kg, qd) | AUC (h*μM) at Regression Dose | Cmax (μM) at Regression Dose | Tolerability Notes |
| 10 | 50 | 8.3 | 1.6 | Well-tolerated, no adverse events or body weight loss reported. |
| 11 | 10 | Not Reported | Not Reported | Significant tumor regression at 10 mg/kg. At 30 mg/kg, a drug holiday was required due to significant body weight loss. |
| 12 | 3 | 7.4 | 0.45 | Significant tumor regression at 3 mg/kg. At 10 mg/kg, initial body weight drop of <10% which stabilized with continued dosing. |
| 1 | 10 | 8.4 | 0.90 | Well-tolerated at established efficacious doses (10 and 30 mg/kg). |
The data clearly demonstrates that subtle structural modifications to the pyrrolo[2,3-d]pyrimidine scaffold can have a profound impact on in vivo efficacy and tolerability. Compound 12 emerged as a particularly potent analog, inducing significant tumor regression at a low dose of 3 mg/kg.[1] While compound 11 also showed robust efficacy at 10 mg/kg, it exhibited a narrower therapeutic window, with significant body weight loss observed at 30 mg/kg.[1] In contrast, compounds 10 and 1 were well-tolerated at their effective doses.[1]
The RET Signaling Pathway: The Target of Inhibition
The RET receptor tyrosine kinase is a critical signaling hub involved in cell proliferation, survival, and differentiation.[1] In certain cancers, chromosomal rearrangements or activating mutations lead to constitutive activation of the RET kinase, driving tumor growth. The pyrrolo[2,3-d]pyrimidine analogs discussed herein are designed to inhibit this aberrant signaling.
References
The Strategic Advantage of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, the pursuit of potent and selective kinase inhibitors is a paramount objective. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide provides an in-depth technical comparison of novel inhibitors synthesized from the versatile building block, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine , against established, commercially available kinase inhibitors. We will delve into the synthetic rationale, comparative efficacy, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.
The Versatile Scaffold: Why this compound?
The subject of our focus, this compound, is not an inhibitor itself, but a highly functionalized intermediate that provides a strategic advantage in the synthesis of diverse kinase inhibitor libraries.[1] Its utility stems from the differential reactivity of its halogenated positions and the role of the phenylsulfonyl protecting group.
The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[2] This structural mimicry allows compounds derived from this scaffold to effectively compete with ATP for binding to the kinase active site. The strategic placement of chloro and iodo substituents on this core is a key design element. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the carbon-chlorine bond.[3] This differential reactivity allows for selective functionalization at the 6-position, introducing a variety of aryl or heteroaryl groups that can be tailored to target the specificity pocket of different kinases. The less reactive 4-chloro position can then be subjected to nucleophilic aromatic substitution to introduce various amine-containing side chains, further expanding the chemical diversity of the synthesized library.[4]
The phenylsulfonyl group at the 7-position serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthesis. Its electron-withdrawing nature also influences the reactivity of the heterocyclic core.
This strategic design makes this compound a powerful tool for medicinal chemists, enabling the rapid and efficient generation of novel kinase inhibitors with diverse functionalities.
Comparative Analysis: Targeting Key Kinase Families
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to develop inhibitors for several critical kinase families implicated in cancer and autoimmune diseases. Here, we compare representative inhibitors derived from this scaffold with commercially available alternatives targeting Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR).
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a central role in inflammation and immunity.[5][6] Dysregulation of this pathway is implicated in a range of autoimmune disorders and myeloproliferative neoplasms.
Several approved JAK inhibitors feature the 7H-pyrrolo[2,3-d]pyrimidine core, highlighting the success of this scaffold in targeting this kinase family.
| Inhibitor | Target Kinases | IC50 (nM) | Reference |
| Tofacitinib | JAK3, JAK1, JAK2 | 1, 112, 20 | [7][8] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [9][10] |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | [11] |
Table 1: Comparative IC50 Values of Commercially Available JAK Inhibitors.
As shown in Table 1, Tofacitinib, Ruxolitinib, and Baricitinib, all derived from the pyrrolo[2,3-d]pyrimidine scaffold, exhibit potent, low nanomolar inhibition of JAK kinases. Their selectivity profiles, however, differ, which can influence their therapeutic applications and side-effect profiles.[12][13][14][15] For instance, Tofacitinib shows a preference for JAK3, while Ruxolitinib and Baricitinib are more potent against JAK1 and JAK2.[12][16]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[17] Consequently, BTK has become a key therapeutic target for B-cell malignancies.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ard.bmj.com [ard.bmj.com]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Cross-Reactivity: Profiling BTK Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Core Scaffold to Targeted Therapies
In the landscape of targeted therapy, particularly in oncology and immunology, the chemical scaffold of a small molecule inhibitor is a critical determinant of its potency, selectivity, and overall clinical success. The compound 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine represents a vital chemical intermediate, a building block for a class of kinase inhibitors characterized by the pyrrolo[2,3-d]pyrimidine core.[1][2] This scaffold, a deaza-isostere of adenine, serves as a privileged structure for targeting the ATP-binding site of various kinases.[3][4]
This guide delves into the cross-reactivity profiles of prominent kinase inhibitors synthesized from this chemical lineage, focusing on covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a validated therapeutic target in B-cell malignancies.[5] We will objectively compare the first-generation inhibitor Ibrutinib with the second-generation inhibitors Acalabrutinib and Zanubrutinib , providing supporting experimental data and detailed protocols to illustrate how selectivity is determined and why it is paramount for clinical safety and efficacy.
The Target: Bruton's Tyrosine Kinase (BTK) and its Signaling Pathway
BTK is a central node in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, culminating in the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.[5] Covalent BTK inhibitors, such as those discussed here, form an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK, effectively shutting down its kinase activity.[6]
Below is a simplified representation of the BTK signaling pathway.
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Kinase Selectivity: A Comparative Analysis of BTK Inhibitors
While Ibrutinib, Acalabrutinib, and Zanubrutinib all effectively inhibit BTK, their broader activity across the human kinome—their cross-reactivity—differs significantly. Lower selectivity, or "off-target" inhibition, can lead to undesirable side effects.[7] For instance, Ibrutinib's off-target inhibition of kinases like EGFR, TEC, and CSK has been associated with adverse events such as rash, bleeding, and atrial fibrillation.[8][9][10] Second-generation inhibitors were specifically designed to improve upon this, offering greater selectivity for BTK.[6]
The most direct way to compare cross-reactivity is through large-scale kinase screening panels, such as the KINOMEscan® platform, which measures the binding of an inhibitor to hundreds of kinases.
Table 1: Comparative Kinase Selectivity Profile of BTK Inhibitors
Data compiled from KINOMEscan® assays where inhibitors were screened at a 1 µM concentration against a panel of over 395 kinases.
| Inhibitor | Primary Target | Generation | Kinases Inhibited >65% (Excluding BTK) | Notable Off-Targets | Reference |
| Ibrutinib | BTK | First | ~17 | EGFR, ITK, TEC, BMX, BLK, JAK3, CSK, HER2, HER4 | [6][10][11][12] |
| Acalabrutinib | BTK | Second | ~2 | BMX, TEC (significantly less potent than vs. BTK) | [12][13][14] |
| Zanubrutinib | BTK | Second | ~7 | (Fewer and weaker than Ibrutinib) | [6][11][12] |
These data clearly illustrate the improved selectivity of the second-generation inhibitors. Acalabrutinib demonstrates the highest degree of selectivity, with minimal off-target interactions at a high concentration.[12] Zanubrutinib also shows a cleaner profile than Ibrutinib.[11] This enhanced selectivity is a key factor behind the improved safety profiles observed in clinical trials, where Acalabrutinib and Zanubrutinib show lower incidences of adverse events like atrial fibrillation and hypertension compared to Ibrutinib.[15][16][17]
Experimental Methodologies for Assessing Cross-Reactivity
The quantitative data presented above are generated through rigorous, standardized experimental protocols. Understanding these methods is crucial for interpreting selectivity data and designing further studies. Here, we provide detailed workflows for three key assays.
KINOMEscan® Competition Binding Assay
This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases. It provides a direct measure of binding affinity.[18]
Caption: KINOMEscan® Competition Binding Assay Workflow.
Step-by-Step Protocol:
-
Assay Preparation : A specific kinase from a large panel (e.g., >400 kinases) is tagged with a unique DNA identifier. An active-site-directed ligand for that kinase is immobilized on a solid support (e.g., beads).[18]
-
Competition Reaction : The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound (inhibitor) or a vehicle control (DMSO). The test compound competes with the immobilized ligand for binding to the kinase's active site.[18]
-
Washing : The solid support is washed to remove any kinase that has not bound to the immobilized ligand. If the test compound is a strong binder, more kinase will be in the unbound fraction and washed away.
-
Elution and Quantification : The kinase remaining bound to the solid support is eluted. The amount of eluted kinase is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[18]
-
Data Analysis : The amount of kinase detected in the presence of the test compound is compared to the amount detected in the vehicle control. The result is expressed as "% inhibition" of binding. This process is repeated for hundreds of kinases to generate a kinome-wide selectivity profile.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that assesses target engagement in a physiological context—within intact cells or tissue lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.[19][20]
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment : Plate cells at an appropriate density. Treat the cells with the desired concentration of the inhibitor or a vehicle control for a specified duration (e.g., 1-2 hours) to allow for cell penetration and target binding.[19]
-
Heating Step : Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[19]
-
Lysis : Lyse the cells to release intracellular contents. This is often achieved through several freeze-thaw cycles.[19]
-
Separation of Soluble Fraction : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cellular debris.[21]
-
Detection : Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using a detection method like Western blotting or ELISA.[20]
-
Data Analysis : Quantify the protein levels from the detection step. Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control provides direct evidence of target engagement and stabilization.[21]
Enzymatic Assay for IC50 Determination
Enzymatic assays directly measure the effect of an inhibitor on the catalytic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Step-by-Step Protocol:
-
Assay Setup : In a multi-well plate, prepare reaction mixtures containing a suitable buffer, the purified kinase, and a specific substrate (e.g., a peptide).
-
Inhibitor Titration : Add the inhibitor across a range of concentrations (typically a serial dilution) to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme) for background determination.[22]
-
Reaction Initiation : Start the enzymatic reaction by adding ATP (often radiolabeled [γ-³²P]-ATP or in a system where ADP production is measured). It is critical to use an ATP concentration at or near its Michaelis-Menten constant (Km) for the kinase to accurately determine the potency of competitive inhibitors.[22][23]
-
Incubation : Incubate the plate at a constant temperature (e.g., 30°C) for a duration that ensures the reaction is in the linear (initial velocity) phase.[23]
-
Reaction Termination and Detection : Stop the reaction (e.g., by adding EDTA or spotting onto a membrane). Measure the amount of product formed. For radiometric assays, this involves quantifying the amount of ³²P transferred to the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[24]
-
IC50 Calculation : Plot the reaction rate (or signal) against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value—the concentration at which the inhibitor reduces enzyme activity by 50%.[22][25]
Conclusion: The Imperative of Selectivity in Drug Development
The journey from a versatile chemical intermediate like This compound to a clinically successful drug is paved with rigorous scientific evaluation. As demonstrated by the comparison of Ibrutinib, Acalabrutinib, and Zanubrutinib, targeting a primary kinase with high potency is only half the battle. The cross-reactivity profile, meticulously mapped out by assays like KINOMEscan®, is a critical predictor of a drug's safety.
The superior selectivity of second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, is a direct result of rational drug design aimed at minimizing off-target interactions. This has translated into tangible clinical benefits, offering patients effective therapies with a more favorable safety profile. For researchers in the field, a deep understanding of the experimental methodologies used to profile inhibitor selectivity is essential for interpreting data, making informed decisions in lead optimization, and ultimately developing safer, more effective targeted medicines.
References
- 1. ajmc.com [ajmc.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Case study - BTK Inhibitor ibrutinib - Oncolines B.V. [oncolines.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 14. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. courses.edx.org [courses.edx.org]
Decoding the Molecular Embrace: A Comparative Guide to Confirming the Binding Mode of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of methodologies to elucidate the binding mechanism of the pivotal kinase inhibitor intermediate, 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. As a Senior Application Scientist, my objective is to furnish you with not just protocols, but a strategic framework for validating the interaction of this compound with its target, ensuring the integrity and progression of your drug discovery endeavors.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, prized for its structural mimicry of adenine, the phosphate-carrying component of ATP.[1] This structural analogy allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.[2][3] The subject of our focus, this compound, is a versatile intermediate in the synthesis of a multitude of potent kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.[4][5][6][7] The phenylsulfonyl group serves to modulate the compound's binding affinity and specificity for its molecular targets.[2][3]
Confirming the precise binding mode of this intermediate, and its subsequent derivatives, is not merely an academic exercise. It is a cornerstone of rational drug design, providing the empirical foundation for optimizing potency, selectivity, and ultimately, therapeutic efficacy. This guide will navigate the critical experimental techniques required for this validation, comparing their outputs and providing actionable protocols.
A Multi-Faceted Approach to Binding Mode Confirmation
A singular experimental technique rarely provides a complete picture of a molecule's binding characteristics. A robust validation strategy employs a suite of orthogonal methods, each offering a unique perspective on the interaction. The following sections will detail the application of key biophysical and structural biology techniques in the context of our target compound.
Quantifying the Interaction: Affinity and Thermodynamics
Before delving into the structural intricacies of the binding mode, it is imperative to quantify the strength of the interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for determining binding affinity (Kd).
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction in a single experiment.[8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of this compound with a target kinase.
Materials:
-
MicroCal ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Purified target kinase domain.
-
This compound.
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
DMSO for compound solubilization.
Procedure:
-
Sample Preparation:
-
Prepare a 10-20 µM solution of the target kinase in ITC buffer.
-
Prepare a 100-200 µM solution of the compound in the same ITC buffer. Ensure the final DMSO concentration is identical in both solutions (typically <5%) to minimize heats of dilution.[9]
-
Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Equilibrate the instrument with ITC buffer.
-
-
Titration:
-
Load the kinase solution into the sample cell.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).[10]
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[8]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11] This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[12]
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (ka, kd) and binding affinity (Kd) of this compound to a target kinase.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified target kinase.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the target kinase to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the compound in running buffer.
-
Inject the compound solutions over the immobilized kinase surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[12]
-
Visualizing the Interaction: The Structural Perspective
While affinity data confirms an interaction, structural methods are required to visualize the precise binding mode.
X-ray Crystallography: The Definitive Picture
X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex, offering unequivocal evidence of the binding mode.[13] While technically demanding, the resulting structural information is invaluable for structure-based drug design. Although a crystal structure for this compound complexed with a kinase is not publicly available, the Protein Data Bank (PDB) contains numerous examples of pyrrolo[2,3-d]pyrimidine derivatives bound to various kinases, such as PDB ID: 3VS0, which shows a derivative bound to HCK.[14] These structures consistently demonstrate the bidentate hydrogen bonding of the pyrrolo[2,3-d]pyrimidine core with the kinase hinge region.
Thermal Shift Assay (TSA): A High-Throughput Surrogate
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding.[15] Ligand binding typically stabilizes the protein, resulting in an increased Tm. This method is a rapid and cost-effective way to screen for binding and can be used as an initial validation step before more resource-intensive techniques.[2][16]
Experimental Protocol: Thermal Shift Assay (TSA)
Objective: To assess the binding of this compound to a target kinase by measuring the change in protein thermal stability.
Materials:
-
Real-time PCR instrument.
-
Purified target kinase.
-
This compound.
-
SYPRO Orange dye.
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Reaction Setup:
-
In a 384-well PCR plate, mix the target kinase (final concentration ~2-5 µM) with SYPRO Orange dye.
-
Add the compound at various concentrations.
-
Include a no-ligand (DMSO) control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature from 25°C to 95°C, monitoring the fluorescence of SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
Determine the Tm for the protein in the presence and absence of the compound.
-
The difference in Tm (ΔTm) indicates the extent of stabilization upon ligand binding.[17]
-
Comparative Analysis of Methodologies
| Technique | Primary Output | Throughput | Sample Consumption | Key Advantage | Key Limitation |
| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Low | High | Complete thermodynamic profile in a single experiment[8] | Requires large amounts of pure protein and compound[9] |
| Surface Plasmon Resonance (SPR) | ka, kd, Kd | Medium | Low | Real-time kinetic information[12] | Immobilization can affect protein activity |
| Thermal Shift Assay (TSA) | ΔTm (qualitative indication of binding) | High | Low | Rapid, low sample consumption, high-throughput[15] | Indirect measure of binding; prone to artifacts[17] |
| X-ray Crystallography | 3D atomic structure of the complex | Very Low | High | Definitive visualization of the binding mode[13] | Technically challenging; requires crystal formation |
Comparison with Alternative Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is at the heart of several clinically successful kinase inhibitors. Understanding the binding characteristics of our target compound in the context of these established drugs provides valuable insights.
| Inhibitor | Target Kinase(s) | Key Binding Interactions |
| Tofacitinib | JAK1, JAK3 | The pyrrolo[2,3-d]pyrimidine core forms hydrogen bonds with the hinge region of the JAK kinase domain. |
| Gefitinib | EGFR | The quinazoline core (structurally related to pyrrolo[2,3-d]pyrimidine) forms key hydrogen bonds with the EGFR hinge region.[18] |
| Afatinib | EGFR, HER2 | Irreversibly binds to the kinase domain, with the quinazoline core interacting with the hinge.[18] |
| Osimertinib | EGFR (including T790M mutant) | A pyrimidine-based inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site.[18] |
Visualizing the Workflow
References
- 1. fda.gov [fda.gov]
- 2. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vjoncology.com [vjoncology.com]
- 14. wwPDB: pdb_00003vs0 [wwpdb.org]
- 15. eubopen.org [eubopen.org]
- 16. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Deazapurine Scaffold: A Comparative Benchmarking Guide for the Kinase Inhibitor Intermediate 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Rise of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition
In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, has emerged as a privileged scaffold for the development of targeted therapies. Its structural similarity to adenine allows for competitive binding to the highly conserved ATP-binding sites of various protein kinases, enzymes that play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. This has propelled the development of small molecule kinase inhibitors as a cornerstone of precision medicine.
This guide focuses on 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine , a key chemical intermediate that serves as a versatile building block in the synthesis of a new generation of potent kinase inhibitors. The strategic placement of chloro, iodo, and phenylsulfonyl groups on the pyrrolo[2,3-d]pyrimidine core provides medicinal chemists with multiple reactive sites for synthetic elaboration, enabling the creation of diverse and highly specific inhibitors. The phenylsulfonyl group acts as a protecting group for the pyrrole nitrogen, which can be removed in later synthetic steps, while the chloro and iodo moieties are amenable to various cross-coupling reactions for the introduction of different substituents.
The primary therapeutic targets of drugs derived from this scaffold are the Janus kinases (JAKs), a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are central to the JAK-STAT signaling pathway. This pathway is critical for mediating cellular responses to a wide array of cytokines and growth factors involved in immunity and hematopoiesis. This guide will benchmark the potential of compounds derived from this compound against established, clinically approved JAK inhibitors: Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into a transcriptional response within the cell nucleus.[1][2][3] This pathway is integral to a multitude of physiological processes, including immune cell development and activation, hematopoiesis, and inflammation.[3]
The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[3] The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[1]
Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of numerous autoimmune diseases, such as rheumatoid arthritis, and myeloproliferative neoplasms, including myelofibrosis.[2] Consequently, inhibiting the activity of JAKs has proven to be a highly effective therapeutic strategy for these conditions.
Benchmarking Against Known JAK Inhibitors: A Comparative Analysis
The therapeutic potential of any new kinase inhibitor derived from the this compound scaffold must be evaluated against the current standards of care. This section provides a head-to-head comparison with four FDA-approved JAK inhibitors, focusing on their biochemical potency, clinical efficacy, and safety profiles.
Biochemical Potency: A Head-to-Head Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the benchmark JAK inhibitors against the four JAK isoforms. It is important to note that these values can vary between different studies and assay conditions.
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Indication(s) |
| Ruxolitinib | 3.3[4] | 2.8[4] | 428[5] | 19[5] | Myelofibrosis, Polycythemia Vera |
| Tofacitinib | 112[6] | 20[6] | 1[6] | 34[7] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Baricitinib | 5.9[8] | 5.7[8] | >400[9] | 53[9] | Rheumatoid Arthritis, Atopic Dermatitis |
| Fedratinib | ~105 (35x vs JAK2)[10] | 3[10] | >1000 (>300x vs JAK2)[11] | ~405 (135x vs JAK2)[11] | Myelofibrosis |
Note: The selectivity profile of each inhibitor dictates its therapeutic applications and potential side effects. For instance, Ruxolitinib's potent inhibition of both JAK1 and JAK2 makes it effective in myeloproliferative neoplasms, while Tofacitinib's activity against JAK1 and JAK3 is beneficial in autoimmune conditions.
Clinical Efficacy: A Summary of Pivotal Trial Data
The ultimate measure of a drug's utility is its performance in clinical trials. The following table summarizes key efficacy endpoints from the pivotal Phase 3 trials of the benchmark JAK inhibitors.
| Drug | Clinical Trial | Indication | Key Efficacy Endpoint(s) |
| Ruxolitinib | COMFORT-I & II | Myelofibrosis | ≥35% reduction in spleen volume at 24/48 weeks.[12][13] |
| Tofacitinib | ORAL Sync | Rheumatoid Arthritis | ACR20/50/70 response rates at 6 months.[9][14] |
| Baricitinib | RA-BEAM | Rheumatoid Arthritis | ACR20/50/70 response rates at 12 weeks.[15][16] |
| Fedratinib | JAKARTA | Myelofibrosis | ≥35% reduction in spleen volume at 24 weeks.[3][17] |
Safety Profiles: A Comparative Overview
The safety and tolerability of a drug are as crucial as its efficacy. JAK inhibitors as a class are associated with an increased risk of infections, particularly herpes zoster, as well as hematological and cardiovascular adverse events. The table below provides a high-level comparison of the key safety concerns for the benchmark drugs.
| Drug | Common Adverse Events | Boxed Warnings |
| Ruxolitinib | Thrombocytopenia, anemia, bruising.[18] | Serious infections, thrombosis, major adverse cardiovascular events (MACE), secondary malignancies. |
| Tofacitinib | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis.[2] | Serious infections, mortality, malignancy, MACE, thrombosis.[19] |
| Baricitinib | Upper respiratory tract infections, nausea, herpes zoster.[20] | Serious infections, mortality, malignancy, MACE, thrombosis. |
| Fedratinib | Diarrhea, nausea, anemia, vomiting.[3] | Serious and fatal encephalopathy, including Wernicke's. |
Experimental Protocols for Benchmarking Novel Pyrrolo[2,3-d]pyrimidine Derivatives
To objectively assess the potential of a new chemical entity derived from this compound, a series of standardized in vitro and cell-based assays must be performed. The following protocols provide a framework for this evaluation.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of a test compound against a panel of purified JAK kinases.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well low-volume microplate.
-
Enzyme and Substrate Addition: Add the purified JAK enzyme and a biotinylated peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents: a Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Incubation: Incubate the plate to allow for the binding of the detection antibodies to the phosphorylated, biotinylated peptide.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Phospho-STAT (pSTAT) Flow Cytometry Assay
This protocol measures the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US11905292B2 - Process and intermediates for preparing a JAK inhibitor - Google Patents [patents.google.com]
- 14. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. Comparative efficacy and safety of JAK inhibitors and leflunomide in rheumatoid arthritis: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of the chemical entities we handle, culminating in their safe and compliant disposal. This guide provides a detailed, procedure-driven framework for managing waste streams containing 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine, a complex halogenated heterocyclic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a multi-substituted molecule, and its potential for harm is derived from its constituent parts.
-
Halogenated Organic Compound: The presence of both chlorine and iodine atoms places this compound in the category of halogenated organic waste.[1] Such compounds are often subject to stringent disposal regulations because they can be persistent in the environment and may form toxic byproducts upon improper treatment or incineration.[2][3]
-
Heterocyclic Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-containing heterocyclic scaffold is common in bioactive molecules.[4][5][6] However, many nitrogenous heterocyclic compounds exhibit high water solubility and can pose a significant risk to aquatic ecosystems if released into waterways.[2]
-
Inferred Toxicity: While a complete safety data sheet (SDS) for this specific molecule is not publicly available, data from structurally similar compounds provide critical insights. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, inhaled, or in contact with skin, and is a serious eye and skin irritant.[7] It is imperative to handle this compound with the assumption of similar or greater toxicity.
Summary of Compound Characteristics
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-iodo-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine | [8] |
| Molecular Formula | C₁₂H₇ClIN₃O₂S | [8] |
| Molecular Weight | 419.63 g/mol | |
| Physical Form | Solid | |
| Known Hazard Class | Combustible Solid (Storage Class 11) | |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | |
| Inferred Hazards | Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant | [7][9] |
The Cardinal Rule of Disposal: Segregation and Containment
The single most critical principle in hazardous waste management is the strict segregation of waste streams. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste.[3][10]
Causality: Mixing waste streams complicates the disposal process, increases costs, and can lead to dangerous chemical reactions. Halogenated waste requires specific high-temperature incineration protocols to prevent the formation of dioxins and other persistent organic pollutants.
Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash.[3][11] This is a direct violation of environmental regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), and poses a direct threat to aquatic life and wastewater treatment systems.[2][12]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely managing waste from the point of generation to its final collection by authorized personnel.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as contaminated material), ensure you are wearing appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust.[7][13]
Step 2: Characterize and Segregate Your Waste
Properly categorize the waste you are generating.
-
Dry, Solid Chemical Waste: This includes expired or unused this compound powder.
-
Contaminated Lab Supplies (Solid Waste): This includes items like gloves, weigh boats, and absorbent paper contaminated with the compound.
-
Action: Double-bag this waste in clear, heavy-duty plastic bags to allow for visual inspection by waste technicians.[14] These bags should then be placed inside a designated solid hazardous waste container.
-
-
Liquid Chemical Waste: This category includes any solutions containing the compound, such as reaction mixtures or chromatography fractions.
-
Contaminated Sharps: Pipette tips, needles, or broken glass that have come into contact with the chemical.
-
Action: Place these items in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[14]
-
Step 3: Select and Label Waste Containers
Container integrity and accurate labeling are mandated by law and are crucial for safety.[12]
-
Container Selection: Use only compatible, leak-proof containers with tight-fitting screw-on caps.[14][17] Never use food-grade containers (e.g., milk jugs) or containers with corks or parafilm as primary seals.[12][14]
-
Hazardous Waste Labeling: All waste containers must be tagged with a hazardous waste label immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound " and any other components in the waste stream.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste was added).
-
The Principal Investigator's name and lab location.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Labs that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for its storage.[17]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed within a secondary container (such as a lab tray or dishpan) that is chemically compatible and can hold 110% of the volume of the largest primary container.[14] This prevents the spread of material in case of a leak.
-
Storage Practices: Keep waste containers closed at all times except when actively adding waste.[12][14] Store them segregated by compatibility (e.g., away from strong acids, bases, or oxidizing agents).[17]
Step 5: Arrange for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste collection.[14][15] Be aware of accumulation time limits; containers must typically be collected within 90-180 days of the accumulation start date, or sooner if the container is full.[14][15]
-
Do Not Transport: Never transport hazardous waste in your personal vehicle. Disposal must be handled by trained professionals.
Emergency Spill Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Small Spill (Solid): If a small amount of the solid powder is spilled, avoid creating dust.[7] Gently cover with an absorbent material, then carefully sweep the material into a container. Label the container as hazardous waste and dispose of it according to the solid waste protocol.
-
Small Spill (Liquid): Absorb the spill with a chemical absorbent pad or other inert material. Collect the contaminated material in a sealed bag or container and dispose of it as contaminated solid waste.
-
Large Spill: In the case of a large spill, evacuate the immediate area.[3] Alert your colleagues and notify your institution's EH&S or emergency response team immediately.
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 9. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | C13H10ClN3O2S | CID 44228967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uakron.edu [uakron.edu]
- 11. acs.org [acs.org]
- 12. pfw.edu [pfw.edu]
- 13. mountsinai.org [mountsinai.org]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. ethz.ch [ethz.ch]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides essential safety and handling protocols for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine. As a complex heterocyclic compound, likely utilized as a crucial intermediate in the synthesis of potent kinase inhibitors for advanced drug discovery, it must be treated with the utmost care.[1][2] The structural alerts—a halogenated pyrrolo[2,3-d]pyrimidine core and a reactive phenylsulfonyl group—necessitate a comprehensive safety strategy to minimize exposure and ensure operational integrity. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively.
Hazard Assessment: Understanding the Risk
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by examining its constituent parts and related molecules.
The core, a 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, belongs to a class of compounds investigated for potent antiproliferative and anticancer properties.[3][4][5] Analogs such as 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine are classified under GHS with warnings that include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[6][7] More reactive analogs are even classified as toxic if swallowed, in contact with skin, or inhaled.[8][9]
The addition of the phenylsulfonyl group can influence the compound's reactivity and biological activity.[10][11][12] Given this information, it is imperative to handle this compound as a potent, biologically active compound with significant potential for toxicity and irritation. All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the specific task and the potential for exposure. A risk-based approach is mandatory. For potent compounds, engineering controls are the primary line of defense, with PPE serving as a critical secondary barrier.[13]
PPE Selection Framework
Caption: PPE selection flowchart based on operational risk.
Recommended PPE Summary
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | Not required (if sealed) | Nitrile Gloves (single pair) | Safety Glasses | Lab Coat |
| Weighing/Aliquotting | N100/P100 Respirator or PAPR | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Disposable Gown over Lab Coat |
| Solution Preparation | N100/P100 Respirator | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat |
| Reaction & Work-up | N100/P100 Respirator | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Disposable Gown over Lab Coat |
| Waste Disposal | N100/P100 Respirator | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat |
Operational Plan: Step-by-Step Guidance
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk.
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a well-ventilated area.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number (876343-09-8), and appropriate hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[9] The container must be kept tightly closed.[14]
B. Handling and Weighing (High-Risk Operation)
This procedure must be performed within a certified chemical fume hood, ventilated balance enclosure, or glovebox to contain any airborne particles.
-
Prepare Workspace: Decontaminate the work surface. Lay down absorbent, plastic-backed paper to contain any potential spills.
-
Don PPE: Wear the full high-risk PPE ensemble as detailed in the table above (PAPR/N100, double gloves, gown, goggles, face shield).
-
Weigh Compound: Use a dedicated set of spatulas and weighing boats. Handle the solid gently to avoid generating dust. Tare the weighing vessel before carefully transferring the desired amount of the compound.
-
Seal Promptly: Immediately and securely close the primary container.
-
Clean Up: Carefully wipe down the spatula and the exterior of the primary container with a dampened cloth (e.g., with 70% ethanol) to remove any residual powder. Dispose of the cloth and any contaminated disposables (weighing boat, outer gloves) into a dedicated hazardous waste bag.
C. Solution Preparation
-
Location: Perform this task within a chemical fume hood.
-
PPE: Wear the appropriate PPE for a high-risk operation.
-
Procedure: Add the weighed solid to the solvent vessel. Add the solvent slowly to avoid splashing. If necessary, use gentle agitation (stirring) to dissolve the solid. Avoid sonication if possible, as it can generate aerosols.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound is considered hazardous. Segregate waste streams to ensure proper disposal.
-
Solid Waste: This includes contaminated gloves, gowns, weighing paper, absorbent pads, and empty containers.
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste: This includes reaction mixtures, leftover solutions, and solvent rinses.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with the solvents used.
-
Follow your institution's guidelines for halogenated and non-halogenated waste streams.
-
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[14][15]
Emergency Procedures
Skin Contact:
-
Immediately remove all contaminated clothing.[8]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[14]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.[14]
-
If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a barrier device).
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[9]
-
Seek immediate medical attention.
By implementing these rigorous safety protocols, you can effectively mitigate the risks associated with this potent compound, ensuring both personal safety and the integrity of your research.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 14. fishersci.com [fishersci.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
